4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUCZDXUSBMEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375320 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-12-8 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid (CAS 728919-12-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a specialized chemical compound with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethoxy group, suggest a role in modulating the activity of biological targets, such as the ATP-binding cassette (ABC) transporters. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a proposed biological role as an inhibitor of the ABCG2 transporter, a key protein implicated in multidrug resistance in cancer. Detailed experimental protocols for its synthesis and for assays to determine its biological activity are provided, alongside visualizations of key chemical and biological pathways.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 4'-position. The trifluoromethoxy group is a key structural motif in modern medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability of drug candidates.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 728919-12-8 | [2][3] |
| Molecular Formula | C₁₄H₉F₃O₃ | [2][4] |
| Molecular Weight | 282.22 g/mol | [2] |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [4] |
| Predicted XLogP3 | 4.3 | [4] |
| Predicted Hydrogen Bond Donor Count | 1 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [5] |
Table 2: Spectral Data of Related Biphenyl Carboxylic Acid Derivatives (for comparison)
| Spectral Data | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.75 (d, J = 7.5 Hz, 2H), 7.69 (t, J = 8.7 Hz, 3H), 7.60 (t, J = 7.7 Hz, 1H) ppm |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 3-boronobenzoic acid with 1-bromo-4-(trifluoromethoxy)benzene.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[8]
-
Reaction Setup: In a round-bottom flask, combine 3-boronobenzoic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Mechanism of Action
While direct experimental evidence for the biological activity of this compound is not yet published, its structural similarity to known inhibitors of ABC transporters suggests a potential role in this area. Specifically, it is hypothesized to be an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][8] ABCG2 is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[9][10]
Proposed Mechanism of Action: ABCG2 Inhibition
The proposed mechanism involves the binding of this compound to the ABCG2 transporter, thereby blocking its substrate efflux function. This inhibition could be competitive, non-competitive, or uncompetitive, depending on the binding site and its interaction with the substrate and ATP binding sites.
Caption: Proposed mechanism of ABCG2 inhibition.
Experimental Protocols for Biological Assays
To validate the hypothesis that this compound is an ABCG2 inhibitor, a series of in vitro assays can be performed.
ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)
This assay measures the ability of the compound to inhibit the efflux of a fluorescent ABCG2 substrate from cancer cells overexpressing the transporter.
-
Cell Culture: Culture ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the corresponding parental cell line in appropriate media.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) for 30 minutes.
-
Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342) to the cells and incubate for an additional 60 minutes.
-
Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
Caption: Workflow for the ABCG2 drug efflux assay.
ATPase Activity Assay
This biochemical assay measures the effect of the compound on the ATP hydrolysis activity of purified ABCG2, which is coupled to substrate transport.
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCG2.
-
Assay Reaction: Incubate the membrane vesicles with varying concentrations of this compound in the presence of a known ABCG2 substrate and ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: A decrease in ATP hydrolysis in the presence of the compound suggests inhibition of the transporter's activity.
Applications in Drug Development
The identification of potent and specific ABCG2 inhibitors is of great interest in oncology. By co-administering an ABCG2 inhibitor with a chemotherapeutic drug that is a substrate of this transporter, it may be possible to overcome multidrug resistance and enhance the efficacy of the anticancer agent.[9][10] this compound, if confirmed as an ABCG2 inhibitor, could serve as a valuable lead compound for the development of novel chemosensitizing agents.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. Based on its chemical structure, a plausible hypothesis is its role as an inhibitor of the ABCG2 multidrug transporter. The experimental protocols detailed in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and its potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. This compound [oakwoodchemical.com]
- 3. keyorganics.net [keyorganics.net]
- 4. PubChemLite - this compound (C14H9F3O3) [pubchemlite.lcsb.uni.lu]
- 5. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Synthesis and Structure-Activity Relationship of Botryllamides that Block the ABCG2 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Synthesis of Trifluoromethyl- and Trifluoromethoxy-Substituted Phenylbenzoic Acid Derivatives
Disclaimer: Publicly available information on the specific compound 3-[4-(trifluoromethoxy)phenyl]benzoic acid is limited. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of structurally related compounds, including trifluoromethylphenyl and trifluoromethoxyphenyl benzoic acid derivatives, to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Substituted biphenyl carboxylic acids and related aromatic compounds are key structural motifs in medicinal chemistry. The inclusion of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These groups are known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved bioavailability and biological activity.[1] This guide will explore the chemical properties, synthesis, and biological relevance of several benzoic acid derivatives containing these important functional groups.
Physicochemical Properties
The following tables summarize the known physicochemical properties of various trifluoromethyl- and trifluoromethoxy-substituted benzoic acids. These compounds serve as important reference points for predicting the properties of related structures.
Table 1: Properties of Trifluoromethyl-Substituted Benzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 104-106[2] | 238.5[2] |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 219-220[3] | - |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C8H4F4O2 | 208.11 | 174-179[4] | - |
| 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | 1284180-11-5 | C14H10F3NO2 | 281.23 | - | - |
Table 2: Properties of Trifluoromethoxy-Substituted Benzoic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | C8H5F3O3 | 206.12 | - | - |
Synthesis Protocols
The synthesis of substituted biphenyl benzoic acids and related compounds often involves standard organic chemistry reactions. Below are general experimental protocols derived from the literature for the synthesis of related compounds.
General Synthesis of 4-(Trifluoromethoxy)benzoic acid
A common method for the synthesis of 4-(trifluoromethoxy)benzoic acid involves the hydrolysis of the corresponding nitrile.[5]
Experimental Protocol:
-
Dissolve 4-(trifluoromethoxy)benzonitrile (1 equivalent) in acetic acid.
-
Sequentially add water and concentrated sulfuric acid.
-
Stir the reaction mixture at 120°C overnight.
-
After the reaction is complete, add water to the mixture.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid
This protocol describes the preparation of a substituted benzoic acid via nitration followed by hydrolysis.[6]
Experimental Protocol:
-
Nitration:
-
Prepare a mixture of 30% oleum and concentrated nitric acid, maintaining the temperature below 10°C.
-
Slowly add 2-chloro-4-fluorotrichlorotoluene to the acid mixture over several hours, keeping the temperature between 0-10°C.
-
Allow the reaction to proceed for an additional 2 hours at this temperature.
-
Pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Extract the product with dichloromethane, wash the organic phase with sodium bicarbonate solution, dry over magnesium sulfate, and evaporate the solvent.
-
-
Hydrolysis:
-
Add the purified 2-chloro-4-fluoro-5-nitrotrichlorotoluene portionwise to an 80% sulfuric acid solution at approximately 70°C.
-
Increase the temperature to 100-110°C to facilitate the formation of the solid benzoic acid derivative.
-
Monitor the reaction by a suitable method (e.g., GC or HPLC).
-
Upon completion, dilute the mixture with deionized water while cooling to keep the temperature below 10°C to precipitate the final product.
-
Filter and dry the resulting solid.
-
Biological Activity and Applications
A series of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been synthesized and identified as potent inhibitors of Gram-positive bacteria, including Staphylococcus aureus.[7][8][9] These compounds have demonstrated:
-
Moderate inhibition of biofilm formation and destruction of existing biofilms.[7][8]
-
A low tendency for resistance development in S. aureus and Enterococcus faecalis.[7][8]
The trifluoromethoxy group is also recognized for its ability to confer unique electronic and lipophilic properties to molecules, which can enhance pharmacokinetic profiles, leading to better bioavailability and metabolic stability.[1] This makes 3-(trifluoromethoxy)benzoic acid a valuable intermediate in the synthesis of novel therapeutic agents for a range of diseases.[1]
Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, which is applicable to many of the compounds discussed in this guide.
Caption: Generalized workflow for the synthesis of substituted benzoic acids.
Logical Relationship of Fluorine-Containing Moieties to Drug Properties
This diagram illustrates the logical relationship between incorporating trifluoromethyl and trifluoromethoxy groups into a molecule and the resulting changes in its properties, which are desirable in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, and details available data on its properties, synthesis, and spectral characteristics.
Chemical Identity and Physical Properties
This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethoxy group at the 4'-position of the other.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₃ | [1],[2],[3] |
| Molecular Weight | 282.22 g/mol | [2] |
| CAS Number | 728919-12-8 | [3] |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [1] |
| Predicted XlogP | 4.3 | [1] |
| Predicted pKa | 4.01 ± 0.10 (for the related 4'-trifluoromethyl derivative) | [4] |
| Predicted Boiling Point | 377.5 ± 42.0 °C (for the related 4'-trifluoromethyl derivative) | [4] |
| Appearance | Solid (form not specified) | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
General Experimental Protocol: Suzuki-Miyaura Coupling
A common synthetic route would involve the coupling of 3-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.
Materials:
-
3-bromobenzoic acid
-
4-(trifluoromethoxy)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction flask, add 3-bromobenzoic acid, 4-(trifluoromethoxy)phenylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas multiple times.
-
The solvent system is added, followed by the palladium catalyst.
-
The reaction mixture is heated with stirring for a specified time, and the reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is worked up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The final product is purified, commonly by column chromatography or recrystallization, to yield this compound.
Caption: Synthetic workflow for this compound.
Spectral Properties
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm |
| Carboxylic Acid Proton (-COOH) | δ 10 - 13 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 120 - 150 ppm |
| Carboxylic Acid Carbon (-COOH) | δ 165 - 185 ppm | |
| Trifluoromethoxy Carbon (-OCF₃) | δ ~120 ppm (quartet, ¹JCF ≈ 256 Hz) | |
| FT-IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ (strong) | |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 cm⁻¹ | |
| C-F stretch | 1100 - 1250 cm⁻¹ (strong) | |
| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ | |
| Mass Spectrometry | [M-H]⁻ | m/z 281.0431 |
| [M+H]⁺ | m/z 283.0577 |
Note: These are general ranges and the exact values can vary based on the solvent and other experimental conditions.
Caption: Correlation of functional groups to expected spectral features.
Biological Activity and Drug Development Potential
While specific studies on the biological activity of this compound are limited in publicly accessible literature, the biphenyl carboxylic acid scaffold is a known pharmacophore present in several biologically active molecules. For instance, some biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents and hypolipidemic agents.[6][7] The introduction of the trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. While there is a notable lack of publicly available experimental data for its physical and spectral properties, this guide provides a summary of the existing information and predictive data based on its chemical structure. The well-established Suzuki-Miyaura coupling provides a reliable synthetic route for its preparation, enabling further investigation into its properties and applications. As a fluorinated biphenyl carboxylic acid, it remains an attractive candidate for the development of novel compounds with tailored biological and material properties.
References
- 1. PubChemLite - this compound (C14H9F3O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound [oakwoodchemical.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 199528-28-4 CAS MSDS (4'-TRIFLUOROMETHYL-BIPHENYL-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4′-Trifluoromethyl-biphenyl-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajgreenchem.com [ajgreenchem.com]
Elucidation of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl core structure. A carboxylic acid group is substituted at the 3-position of one phenyl ring, and a trifluoromethoxy group is at the 4'-position of the second phenyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₃ | PubChem |
| Molecular Weight | 282.22 g/mol | Oakwood Chemical[1] |
| CAS Number | 728919-12-8 | Oakwood Chemical[1] |
| Predicted XlogP | 4.3 | PubChem |
Synthesis
The most plausible and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Structure Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts can be predicted based on the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group, while the protons on the other ring will be affected by the electron-withdrawing trifluoromethoxy group.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~8.2 | s | - |
| H-4 | ~7.8 | d | ~7.8 Hz |
| H-5 | ~7.5 | t | ~7.8 Hz |
| H-6 | ~7.9 | d | ~7.8 Hz |
| H-2', H-6' | ~7.6 | d | ~8.8 Hz |
| H-3', H-5' | ~7.3 | d | ~8.8 Hz |
| -COOH | >10 | br s | - |
Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-O | ~149 (q, J ≈ 257 Hz) |
| Aromatic C | 120-142 |
| -CF₃ | ~120 (q, J ≈ 257 Hz) |
Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C-O (Carboxylic acid) | 1210-1320 | Strong |
| C-F (Trifluoromethoxy) | 1100-1250 | Strong |
| C-O-C (Aryl ether) | 1200-1275 | Strong |
| Aromatic C-H | 3000-3100 | Medium |
| Aromatic C=C | 1450-1600 | Medium |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is expected to be at a lower wavenumber due to conjugation with the aromatic ring.[3][4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ | 282.05 |
| [M-OH]⁺ | 265.05 |
| [M-COOH]⁺ | 237.05 |
| [M-OCF₃]⁺ | 197.06 |
Source: Predicted fragmentation based on common fragmentation patterns of carboxylic acids and PubChem data.[5]
Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Potential Biological Significance
While no specific biological activity has been reported for this compound, its structural motifs suggest potential pharmacological relevance.
-
Biphenyl Carboxylic Acids: This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] For instance, diflunisal is a non-steroidal anti-inflammatory drug (NSAID) based on a biphenyl carboxylic acid scaffold.[6]
-
Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance membrane permeability and oral absorption of drug candidates.[8] Furthermore, its strong electron-withdrawing nature can modulate the metabolic stability and pKa of a molecule, potentially improving its pharmacokinetic profile.[8]
Given these characteristics, this compound and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in the development of novel anti-inflammatory or anticancer agents.
Potential Signaling Pathway Involvement
Based on the activities of similar compounds, this compound could potentially interact with inflammatory pathways. For example, it might act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.
Caption: Hypothetical inhibition of the COX pathway by the title compound.
Conclusion
This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. The proposed synthesis via Suzuki-Miyaura coupling is a robust and well-established method. The predicted spectroscopic data, based on the analysis of analogous compounds, offers a solid foundation for the characterization of this molecule. The presence of the biphenyl carboxylic acid and trifluoromethoxy moieties suggests that this compound may possess interesting biological properties, warranting further investigation in drug discovery programs. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
References
- 1. This compound [oakwoodchemical.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Technical Guide: Spectral Analysis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on analogues and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a logical workflow for its synthesis and analysis.
Core Compound Information
| Property | Value |
| Chemical Name | 3-[4-(Trifluoromethoxy)phenyl]benzoic acid |
| Molecular Formula | C₁₄H₉F₃O₃ |
| Molecular Weight | 282.22 g/mol |
| Monoisotopic Mass | 282.05038 Da |
| CAS Number | 728919-12-8 |
| Predicted XlogP | 4.3 |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | br s | 1H | -COOH |
| ~8.2 | t | 1H | H-2 |
| ~8.0 | dd | 1H | H-6 |
| ~7.8 | d | 2H | H-2', H-6' |
| ~7.7 | dt | 1H | H-4 |
| ~7.6 | t | 1H | H-5 |
| ~7.4 | d | 2H | H-3', H-5' |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~149 (q) | C-4' (C-OCF₃) |
| ~140 | C-1' |
| ~138 | C-3 |
| ~132 | C-1 |
| ~131 | C-6 |
| ~130 | C-5 |
| ~129 | C-2', C-6' |
| ~128 | C-2 |
| ~122 | C-3', C-5' |
| ~120 (q) | -OCF₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -58 | -OCF₃ |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Adduct |
| 281.04310 | [M-H]⁻ |
| 327.04858 | [M+HCOO]⁻ |
| 341.06423 | [M+CH₃COO]⁻ |
Table 5: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1320-1210 | Strong | C-O stretch |
| ~1250 | Strong | C-F stretch (asymmetric) |
| ~1160 | Strong | C-F stretch (symmetric) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on a 125 MHz NMR spectrometer with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential window function and reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
-
¹⁹F NMR Spectroscopy :
-
Acquire the spectrum on a 470 MHz NMR spectrometer.
-
Set the spectral width to cover a range appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Operate the ESI source in negative ion mode to deprotonate the carboxylic acid.
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M-H]⁻ ion.
-
Acquire data for a sufficient duration to obtain a stable signal and good mass accuracy.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet : Alternatively, mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition :
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Synthesis and Analysis Workflow
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the logical workflow from synthesis to purification and subsequent spectral analysis.
Caption: Synthetic and analytical workflow for this compound.
A Technical Guide to Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] This structural motif, consisting of two phenyl rings linked together with a carboxylic acid functional group, provides a versatile platform for designing novel therapeutic agents.[2] The biphenyl core offers a degree of rigidity and hydrophobicity that can be fine-tuned through substitution, while the carboxylic acid group, a key feature in many biological processes, enhances polarity and can participate in crucial binding interactions with biological targets.[2] This guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of biphenyl carboxylic acid derivatives, with a focus on their potential in drug discovery and development.
Synthesis of Biphenyl Carboxylic Acid Derivatives
The primary synthetic route to biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][4] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. Other methods, such as the Ullmann coupling, have also been employed.[1]
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This is the most prevalent method, offering high yields and tolerance to a wide range of functional groups.[2][4] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of two aryl halides. While historically significant, it often requires harsh reaction conditions.[1]
-
From Benzene: Biphenyl itself can be synthesized from benzene through palladium-catalyzed dimerization.[1] The biphenyl can then be functionalized to introduce the carboxylic acid group.
A general workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling is depicted below.
Biological Activities and Therapeutic Applications
Biphenyl carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as anticancer, antifungal, anti-inflammatory, and as inhibitors of specific enzymes and transporters.[1][2][3][5][6][7]
Anticancer Activity
Several studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[2] For instance, a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives were synthesized and evaluated for their in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2]
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Breast Cancer Cell Lines [2]
| Compound | Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | - | - |
Data extracted from M. Mummadi et al., Asian Journal of Green Chemistry, 2025.[2]
One notable compound, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, has been shown to inhibit Cdk4 and tubulin polymerization, leading to cell cycle arrest at both G0/G1 and G2/M phases.[8] This dual mechanism of action makes it a promising candidate for further development.
Antifungal Activity
Biphenyl-4-carboxylic acid ester derivatives have been prepared and evaluated for their activity against pathogenic Candida species.[5] The study aimed to establish structure-activity relationships for these compounds.
Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters [5]
| Compound | R Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. tropicalis |
| Ethyl 4-biphenyl carboxylate | Ethyl | 512 - 1024 | 512 - 1024 |
| Decanoyl 4-biphenyl carboxylate | Decanoyl | 512 | 512 |
Data extracted from R.H.N. Silva et al., Journal of Chemical and Pharmaceutical Research, 2017, 9(10):89-94.[5]
URAT1 Inhibition for Hyperuricemia and Gout
Urate transporter 1 (URAT1) is a validated target for the treatment of hyperuricemia and gout.[6] Novel biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors.
Table 3: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives [6]
| Compound | IC50 (µM) |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone (Standard) | - |
Data extracted from a 2023 study on the discovery of novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors.[6]
The logical workflow for the discovery of these novel URAT1 inhibitors is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of biphenyl carboxylic acid derivatives.
General Procedure for the Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (3a-j)[2]
-
To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the respective substituted boronic acid (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol) to the mixture.
-
Stir the resulting reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purify the crude product by column chromatography using an ethyl acetate/petroleum ether solvent system.
Broth Microdilution Method for Antifungal Susceptibility Testing[6]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in RPMI 1640 medium.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at a suitable temperature for a specified period (e.g., 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
The general workflow for assessing the biological activity of newly synthesized compounds is illustrated in the following diagram.
Conclusion
Biphenyl carboxylic acid derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic targets. The systematic application of structure-activity relationship studies and computational modeling will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsdr.org [ijsdr.org]
- 8. pubs.acs.org [pubs.acs.org]
The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. Its distinct electronic and physicochemical properties offer medicinal chemists a valuable tool to overcome common challenges in drug development, such as poor metabolic stability and unfavorable lipophilicity. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in harnessing its full potential.
The trifluoromethoxy group is often considered a bioisostere of the methoxy (-OCH3) or trifluoromethyl (-CF3) groups, yet it possesses a unique combination of properties that set it apart. It is strongly electron-withdrawing, significantly more lipophilic than a methoxy group, and can act as a metabolic blocker, enhancing a drug's half-life.[1][2] These attributes allow for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for transforming a promising compound into a viable drug candidate.[1]
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group imparts significant changes to a molecule's electronic and physical properties. It is highly electronegative due to the three fluorine atoms, which influences the electron distribution within a molecule and can impact its binding to biological targets.[1] One of its most notable effects is the significant increase in lipophilicity, which can enhance a molecule's ability to cross biological membranes.[2]
Comparative Physicochemical Data
To illustrate the impact of the trifluoromethoxy group, the following table presents a comparison of key physicochemical parameters for a series of substituted indole inhibitors of the AAA ATPase p97. This data highlights the differences in bioactivity (IC50) when substituting between methoxy, trifluoromethyl, and trifluoromethoxy groups on the same molecular scaffold.
| Substituent | Compound ID | IC50 (µM)[3] |
| -OCH3 | 25 | 0.71 ± 0.22 |
| -CF3 | 12 | 4.6 ± 0.4 |
| -OCF3 | 26 | 3.8 ± 0.8 |
Table 1: Comparative in vitro bioactivity of substituted indole inhibitors. The data shows that for this particular scaffold, the methoxy analog demonstrated the highest potency.
The Role of the Trifluoromethoxy Group in Drug Design
The unique properties of the trifluoromethoxy group make it a valuable tool in addressing several challenges in drug design, particularly in enhancing metabolic stability and modulating lipophilicity.
Enhancing Metabolic Stability
A primary application of the trifluoromethoxy group is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.[1] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, the metabolic stability of a drug candidate can be significantly improved. This "metabolic switching" can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.[1]
The approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which contributes to its metabolic stability and ability to cross the blood-brain barrier.[1] However, Riluzole's metabolism is known to be highly variable among patients due to heterogeneous expression of the CYP1A2 enzyme.[4][5] This has led to the development of prodrugs to ensure more consistent drug exposure.[4]
Modulating Lipophilicity and Permeability
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] This increased lipophilicity can enhance a drug's permeability across cellular membranes, which is crucial for oral absorption and reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. The trifluoromethoxy group allows for a significant, yet tunable, increase in lipophilicity to optimize the ADME profile of a drug candidate.
The following diagram illustrates the logical relationship between the key properties of the trifluoromethoxy group and its impact on drug development.
Caption: Impact of -OCF3 Properties on Drug Development.
Experimental Protocols
Synthesis of Aryl Trifluoromethyl Ethers
A common method for the synthesis of aryl trifluoromethyl ethers involves a two-step procedure from the corresponding phenol. The following protocol is a general guide.
Step 1: Xanthate Formation
-
To a solution of the phenol (1.0 eq.) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add S-methyl xanthate (1.2 eq.) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude xanthate.
Step 2: O-Trifluoromethylation
-
Dissolve the crude xanthate in an appropriate solvent like dichloromethane.
-
Add a fluorinating agent such as XtalFluor-E (2.0 eq.) and an activator like trichloroisocyanuric acid (TCCA) (1.0 eq.).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aryl trifluoromethyl ether.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomal protein to the phosphate buffer to achieve the final desired concentration (e.g., 0.5 mg/mL).
-
Add the test compound working solution to the wells containing the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
The following diagram illustrates the workflow for this assay.
Caption: Workflow for In Vitro Microsomal Stability Assay.
Conclusion
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties provides a strategic advantage in the optimization of drug candidates. By understanding the fundamental characteristics of the -OCF3 group and employing the experimental and computational methods outlined in this guide, researchers can more effectively address common challenges in drug discovery and development. The continued exploration of novel synthetic methodologies for the incorporation of the trifluoromethoxy group will undoubtedly expand its application and lead to the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a fluorinated organic compound with a biphenyl scaffold. The biphenyl moiety is a common structural feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethoxy (-OCF3) group is a key strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and an exploration of the prospective biological significance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4'-(Trifluoromethoxy)biphenyl-3-carboxylic acid |
| Molecular Formula | C₁₄H₉F₃O₃ |
| Molecular Weight | 282.22 g/mol |
| CAS Number | 728919-12-8 |
| Appearance | White to off-white solid (predicted) |
| Predicted Solubility | Soluble in DMSO and Methanol |
Experimental Protocols
Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for similar compounds.
Materials:
-
Methyl 3-bromobenzoate
-
(4-(Trifluoromethoxy)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4'-(trifluoromethoxy)biphenyl-3-carboxylate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of methanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. The product, this compound, should precipitate as a solid.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Potential Biological Activity and Applications in Drug Development
Biphenyl carboxylic acid derivatives are known to possess a wide range of biological activities. The incorporation of a trifluoromethoxy group is expected to enhance these properties.
Anticancer Potential:
Several studies have demonstrated the anticancer activity of biphenyl carboxylic acid derivatives. For instance, a series of synthesized biphenyl carboxylic acids showed in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[3] The proposed mechanism for some biphenyl derivatives involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
Anti-inflammatory Activity:
The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Activity:
Substituted biphenyl derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]
The table below summarizes the reported biological activities of structurally related biphenyl carboxylic acid derivatives.
| Compound Class | Biological Activity | Potential Mechanism of Action |
| Substituted Biphenyl Carboxylic Acids | Anticancer | Inhibition of cancer cell proliferation |
| Biphenyl Derivatives | Anti-inflammatory | Inhibition of COX enzymes |
| Fluorinated Biphenyls | Antimicrobial | Disruption of microbial cell integrity |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property influencing its design, development, and formulation. This guide provides a comprehensive overview of the solubility characteristics of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents a detailed, adaptable experimental protocol for determining thermodynamic solubility. Furthermore, to provide a valuable point of reference, solubility data for the structurally related compound, 4-Biphenylcarboxylic acid, is included. This guide also features standardized data presentation formats and process visualizations to ensure methodological consistency and facilitate comparative analysis.
Introduction to Solubility in Drug Development
The solubility of a chemical compound, particularly in the context of pharmaceuticals, is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various organic solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Science: Developing stable and bioavailable dosage forms.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
This guide focuses on providing the necessary tools for researchers to accurately determine and interpret the solubility of this compound.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Acetonitrile | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Reference Data: Solubility of 4-Biphenylcarboxylic Acid
For comparative purposes, Table 2 presents the experimentally determined solubility of a structurally analogous compound, 4-Biphenylcarboxylic acid, in various organic solvents at different temperatures, as determined by the gravimetric method.[1][2]
Table 2: Solubility of 4-Biphenylcarboxylic Acid in Select Pure Organic Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Methanol | 293.15 | 0.0358 |
| 298.15 | 0.0431 | |
| 303.15 | 0.0514 | |
| 308.15 | 0.0610 | |
| 313.15 | 0.0719 | |
| 318.15 | 0.0844 | |
| 323.15 | 0.0987 | |
| 328.15 | 0.1149 | |
| Ethanol | 293.15 | 0.0298 |
| 298.15 | 0.0356 | |
| 303.15 | 0.0423 | |
| 308.15 | 0.0500 | |
| 313.15 | 0.0588 | |
| 318.15 | 0.0688 | |
| 323.15 | 0.0802 | |
| 328.15 | 0.0932 | |
| Acetone | 293.15 | 0.1189 |
| 298.15 | 0.1368 | |
| 303.15 | 0.1568 | |
| 308.15 | 0.1791 | |
| 313.15 | 0.2040 | |
| 318.15 | 0.2317 | |
| 323.15 | 0.2626 | |
| 328.15 | 0.2969 |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the gravimetric or shake-flask method for determining the thermodynamic solubility of this compound in organic solvents. This method is widely accepted for its reliability in establishing equilibrium solubility.[1][3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can determine the minimum time to reach a stable concentration.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound). Weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the volume of the aliquot.
-
Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared with standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility in g/L or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles and data from structurally analogous molecules to offer a comprehensive, predicted spectral interpretation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who may be working with this or structurally related compounds.
Molecular Structure and Atom Numbering
The structure of this compound is presented below with a systematic numbering scheme to facilitate the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, influenced by the electron-withdrawing carboxylic acid group and the trifluoromethoxy substituent. The predictions are based on analysis of substituent effects and data from similar biphenyl compounds. The spectrum is predicted in a standard deuterated solvent such as DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.3 | s (singlet) | - |
| H-4 | 7.9 - 8.0 | d (doublet) | ~7.8 |
| H-6 | 7.8 - 7.9 | d (doublet) | ~7.8 |
| H-5 | 7.6 - 7.7 | t (triplet) | ~7.8 |
| H-2', H-6' | 7.7 - 7.8 | d (doublet) | ~8.8 |
| H-3', H-5' | 7.4 - 7.5 | d (doublet) | ~8.8 |
| COOH | > 12.0 | br s (broad singlet) | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the biphenyl rings. The trifluoromethoxy group is expected to show a characteristic quartet for the carbon atom due to coupling with the three fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-3 | ~131 | - | - |
| C-1' | ~138 | - | - |
| C-4' | ~149 | - | - |
| C-1 | ~141 | - | - |
| C-6 | ~129 | - | - |
| C-5 | ~130 | - | - |
| C-4 | ~128 | - | - |
| C-2 | ~127 | - | - |
| C-2', C-6' | ~129 | - | - |
| C-3', C-5' | ~121 | - | - |
| COOH | ~167 | - | - |
| -OCF₃ | ~121 | q (quartet) | ~257 |
Experimental Protocols
A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient for most organic molecules.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.
-
-
Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to generate the frequency-domain NMR spectra. Phase and baseline corrections are applied to obtain the final, interpretable spectra.
Caption: A general experimental workflow for NMR analysis.
Interpretation of Predicted Spectra
The predicted ¹H and ¹³C NMR spectra are based on the expected electronic effects of the substituents on the biphenyl core.
-
¹H NMR:
-
The proton at the C-2 position (H-2) is anticipated to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group and its ortho relationship to the other phenyl ring, appearing as a singlet.
-
The protons on the carboxylic acid-bearing ring (Ring A) will likely exhibit a predictable splitting pattern. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet due to coupling with its neighbors.
-
The protons on the trifluoromethoxy-substituted ring (Ring B) are expected to appear as two distinct doublets (an AA'BB' system), characteristic of a para-substituted benzene ring.
-
The carboxylic acid proton signal is expected to be a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent-dependent.
-
-
¹³C NMR:
-
The quaternary carbons (C-1, C-3, C-1', and C-4') are expected to have lower intensities compared to the protonated carbons.
-
The carbon of the carboxylic acid group (COOH) will appear at a downfield chemical shift, typically in the range of 165-175 ppm.
-
The carbon atom of the trifluoromethoxy group (-OCF₃) will be split into a quartet due to coupling with the three fluorine atoms (¹JCF), which is a characteristic feature for this group. The chemical shift of this carbon is influenced by the electron-withdrawing nature of the fluorine atoms.
-
The other aromatic carbons will resonate in the typical aromatic region (120-150 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents.
-
This in-depth guide provides a robust prediction of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for its experimental determination. These predicted data and methodologies offer a valuable starting point for the characterization and analysis of this and related compounds in a research and development setting.
The Advent and Advancement of Trifluoromethoxylated Biphenyls: A Technical Guide for Researchers
A comprehensive overview of the synthesis, historical development, and experimental protocols for a promising class of molecules in drug discovery and materials science.
The strategic incorporation of the trifluoromethoxy (-OCF3) group into organic molecules has garnered significant attention in medicinal chemistry and materials science. This is due to its unique electronic properties, metabolic stability, and ability to enhance lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates.[1] Among the various molecular scaffolds, the biphenyl framework is a common feature in many biologically active compounds.[2] The combination of these two entities, trifluoromethoxylated biphenyls, represents a class of compounds with significant potential for the development of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and experimental analysis of trifluoromethoxylated biphenyls, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Early Explorations to Modern Innovations
The journey of trifluoromethoxylated aromatics began in the mid-20th century with the pioneering work of L.M. Yagupolskii, who first prepared aryl trifluoromethyl ethers in 1955 through a chlorine-fluorine exchange approach.[3] This foundational work laid the groundwork for the synthesis of a wide array of trifluoromethoxylated compounds. However, the specific history of trifluoromethoxylated biphenyls is less documented in early literature, with their emergence being a more recent development driven by the growing appreciation of the trifluoromethoxy group in drug design.[4]
Early methods for introducing the trifluoromethoxy group were often harsh and limited in scope. A significant advancement came with the development of milder and more versatile reagents and synthetic strategies. These include oxidative desulfurization-fluorination of xanthates and the use of electrophilic trifluoromethylating reagents.[3]
A notable modern advancement in the synthesis of trifluoromethoxylated biphenyls is the use of photomediated C-H trifluoromethoxylation. A 2025 study demonstrated the direct trifluoromethoxylation of 4-ethyl-4′-methyl-1,1′-biphenyl using bis(trifluoromethyl)peroxide (BTMP), offering a more direct and atom-economical approach to functionalizing the biphenyl core.[5]
Synthetic Strategies and Methodologies
The synthesis of trifluoromethoxylated biphenyls can be broadly approached in two ways: introduction of the trifluoromethoxy group onto a pre-existing biphenyl scaffold, or the coupling of a trifluoromethoxy-containing aryl precursor with another aryl component.
Key Synthetic Reactions:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and widely used method for constructing the biphenyl backbone. It involves the coupling of an aryl boronic acid with an aryl halide. To synthesize trifluoromethoxylated biphenyls, one of the coupling partners will contain the trifluoromethoxy group. For instance, (4-(trifluoromethoxy)phenyl)boronic acid can be coupled with a variety of aryl halides to generate a diverse library of trifluoromethoxylated biphenyls.[6]
-
Photomediated C-H Trifluoromethoxylation: This emerging technique allows for the direct installation of a trifluoromethoxy group onto a C-H bond of the biphenyl ring system. This method can simplify synthetic routes by avoiding the need for pre-functionalized starting materials.[5]
Quantitative Data on Synthesis
The following table summarizes representative quantitative data for the synthesis of trifluoromethoxylated biphenyls.
| Compound Name | Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(1-(trifluoromethoxy)ethyl)-4'-methyl-1,1'-biphenyl & Isomer | Photomediated C-H Trifluoromethoxylation | 4-ethyl-4′-methyl-1,1′-biphenyl, Bis(trifluoromethyl)peroxide (BTMP) | Tetrabutylammonium decatungstate (TBADT) | Acetone | RT | 2 | 23 (combined) | [5] |
| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | Suzuki-Miyaura Coupling | 1-bromo-3,4-difluorobenzene, (4-(tert-butyl)phenyl)boronic acid | Pd(PPh₃)₄ | Dioxane/Water | 105 | 8.5 | 77 | [7][8] |
| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | Suzuki-Miyaura Coupling | 1-bromo-3,4-difluorobenzene, (4-acetylphenyl)boronic acid | Pd(PPh₃)₄ | Dioxane/Water | 105 | 8.5 | 79 | [7][8] |
| 3,4-difluoro-3'-nitro-1,1'-biphenyl | Suzuki-Miyaura Coupling | 1-bromo-3,4-difluorobenzene, (3-nitrophenyl)boronic acid | Pd(PPh₃)₄ | Dioxane/Water | 105 | 8.5 | 80 | [7][8] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and characterization of trifluoromethoxylated biphenyls.
Protocol 1: Synthesis of a Trifluoromethoxylated Biphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a trifluoromethoxylated biphenyl using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(4-(trifluoromethoxy)phenyl)boronic acid
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (4-(trifluoromethoxy)phenyl)boronic acid (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a 3:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Characterization of Trifluoromethoxylated Biphenyls
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same spectrometer.
-
¹⁹F NMR: Use the same sample. ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethoxy group.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight and elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory to identify characteristic functional group vibrations.
The following table provides representative spectroscopic data for a trifluoromethyl-substituted biphenyl as a reference.
| Compound Name | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Reference |
| 4'-Methyl-4-trifluoromethyl-biphenyl | 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H) | [9] |
Biological Significance and Signaling Pathways
While the biological activities of many fluorinated biphenyls are well-documented, specific research into the effects of trifluoromethoxylated biphenyls is an emerging field. The introduction of the -OCF3 group can significantly impact a molecule's interaction with biological targets. For example, fluorinated biphenyls have been investigated as antimicrobial agents targeting Escherichia coli FabH and as inhibitors of cytochrome P450 17A1 (CYP17A1) for prostate cancer therapy.[10][11]
The trifluoromethoxy group's high lipophilicity can enhance membrane permeability and its electron-withdrawing nature can modulate the acidity of nearby functional groups, potentially altering binding affinities to enzymes and receptors. Further research is needed to fully elucidate the specific signaling pathways modulated by trifluoromethoxylated biphenyls.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for preparing trifluoromethoxylated biphenyls.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR [m.chemicalbook.com]
- 10. Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid: Application Notes and Protocols for Researchers
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. The biphenyl-carboxylic acid scaffold is a well-established pharmacophore present in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers. The introduction of a trifluoromethoxy (-OCF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a valuable moiety in modern drug design.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this specific synthesis, 3-bromobenzoic acid is coupled with (4-(trifluoromethoxy)phenyl)boronic acid.
Caption: Synthetic route for this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
3-Bromobenzoic acid
-
(4-(Trifluoromethoxy)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General experimental workflow for the synthesis and purification.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₃ | [2] |
| Molecular Weight | 282.22 g/mol | [2] |
| Typical Yield | 75-90% | Estimated based on similar reactions[3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| ¹H NMR | Data not available in searched literature | |
| ¹³C NMR | Data not available in searched literature | |
| Mass Spec (m/z) | Data not available in searched literature |
Note: Specific characterization data for the title compound was not found in the searched literature. Researchers should perform their own analysis to confirm the structure and purity.
Applications and Significance
Biphenyl carboxylic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as potential anti-inflammatory, anti-cancer, and anti-hypertensive agents.[4][5] The presence of the trifluoromethoxy group in this compound is expected to confer advantageous properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds resist metabolic degradation, potentially increasing the in vivo half-life of drug candidates.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the -OCF₃ group can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, which can be fine-tuned for optimal target binding.
This synthetic intermediate, therefore, serves as a valuable building block for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
References
Application Notes and Protocols for the Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science sectors due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1] The synthesis of substituted biphenyl carboxylic acids is of particular interest as this structural motif is prevalent in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.
Reaction Principle
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid. The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the active Pd(0) catalyst.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 728919-12-8 |
| Molecular Formula | C₁₄H₉F₃O₃ |
| Molecular Weight | 282.22 g/mol |
| Appearance | White to off-white solid |
Table 2: Proposed Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) |
| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) |
| Reactant Ratio | 3-bromobenzoic acid : 4-(trifluoromethoxy)phenylboronic acid (1 : 1.2) |
| Catalyst Loading | 1-5 mol% |
| Base Equivalents | 2-3 equivalents |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromobenzoic acid
-
4-(Trifluoromethoxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vessel
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq). Then, add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Note and Purification Protocol for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the material's purity and to enable accurate downstream characterization and experimentation. This document outlines a detailed protocol for the purification of this compound, leveraging common laboratory techniques such as extraction, crystallization, and column chromatography. The predicted pKa of approximately 4.01 suggests that its acidic nature can be exploited for efficient purification.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₃ | [1][2] |
| Molecular Weight | 282.22 g/mol | [2] |
| Appearance | White Solid | [3] |
| Predicted pKa | 4.01 ± 0.10 | [3] |
| Solubility | Slightly soluble in Aqueous Base, DMSO, and Methanol | [3] |
Experimental Protocols
This section provides two primary methods for the purification of this compound: Recrystallization and Column Chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude product.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent is identified in which the compound is soluble at high temperatures and insoluble at low temperatures.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on the predicted solubility, a mixed solvent system of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is the recommended method. For acidic compounds like this compound, a mobile phase containing a small amount of acid can improve peak shape.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Acetic acid
-
Glass chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase. A common gradient for similar compounds is a step-wise increase in the percentage of ethyl acetate in hexane.[4]
-
Acidification of Mobile Phase: To improve the resolution and prevent tailing of the acidic compound, add a small amount (0.1-1%) of acetic acid to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Purification Workflow Diagram
References
Application Notes and Protocols for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in Drug Design
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a synthetic organic compound featuring a biphenyl scaffold, a known pharmacophore in medicinal chemistry. The biphenyl structure provides a rigid backbone that can be functionalized to interact with various biological targets. The trifluoromethoxy group at the 4'-position significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties, making it an attractive moiety for drug design. The carboxylic acid group at the 3-position can act as a key interaction point with protein targets, often forming salt bridges or hydrogen bonds, and can also be modified to create prodrugs or other derivatives.
While specific biological targets for this compound are not extensively documented in publicly available literature, the broader class of biphenyl carboxylic acid derivatives has shown promise in various therapeutic areas. These include oncology, inflammation, and cardiovascular diseases. For instance, derivatives of the closely related 4'-trifluoromethyl-biphenyl-carboxylic acid have been investigated as anticancer agents and as hypolipidemic agents.[1][2] This document provides an overview of potential applications and suggested protocols for investigating the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₃ | [3][4] |
| Molecular Weight | 282.22 g/mol | [3] |
| CAS Number | 728919-12-8 | [3] |
| Predicted XlogP | 4.3 | [4] |
Potential Therapeutic Applications and Postulated Mechanisms of Action
Based on the activities of structurally related compounds, this compound could be investigated for the following applications:
-
Oncology: Biphenyl compounds have been explored as anticancer agents.[2] The mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A hypothetical target could be a protein kinase or a nuclear receptor.
-
Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal are based on the biphenyl scaffold.[2] The mechanism of action for new biphenyl carboxylic acids could involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Cardiovascular Disease: A derivative of 4'-trifluoromethyl-biphenyl-2-carboxylic acid has been patented as an inhibitor of the microsomal triglyceride transfer protein (MTP), indicating a potential role in lowering serum lipids and treating atherosclerosis.[1] this compound could be explored for similar activity.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cell Proliferation Assay (Oncology)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
3. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
4. Treatment:
- Remove the old media and add 100 µL of the media containing the different concentrations of the compound.
- Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
5. Incubation:
- Incubate the plate for 72 hours.
6. Viability Assessment (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: COX-2 Inhibition Assay (Anti-inflammatory)
This protocol is designed to evaluate the inhibitory effect of the compound on the COX-2 enzyme.
1. Enzyme and Substrate Preparation:
- Use a commercial COX-2 inhibitor screening assay kit.
- Prepare the COX-2 enzyme, heme, and arachidonic acid substrate solutions as per the manufacturer's instructions.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare serial dilutions in the assay buffer.
3. Assay Procedure:
- In a 96-well plate, add the assay buffer, the compound at various concentrations, and the COX-2 enzyme.
- Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the arachidonic acid substrate.
- Incubate for 5 minutes at room temperature.
- Measure the absorbance or fluorescence according to the kit's instructions to determine the amount of prostaglandin produced.
4. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each concentration of the compound.
- Determine the IC₅₀ value.
Protocol 3: Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay (Cardiovascular)
This protocol is designed to assess the inhibitory activity of the compound on MTP.
1. MTP and Donor/Acceptor Vesicle Preparation:
- Use a commercially available MTP inhibitor screening kit.
- Prepare the MTP enzyme, donor vesicles (containing a fluorescently labeled lipid), and acceptor vesicles as per the manufacturer's instructions.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare serial dilutions in the assay buffer.
3. Assay Procedure:
- In a 96-well plate, add the assay buffer, the compound at various concentrations, and the MTP enzyme.
- Include a vehicle control (DMSO) and a positive control (a known MTP inhibitor).
- Add the donor and acceptor vesicles.
- Incubate the plate at 37°C for the time specified in the kit's protocol.
- Measure the increase in fluorescence of the acceptor vesicles, which is proportional to the MTP activity.
4. Data Analysis:
- Calculate the percentage of MTP inhibition for each concentration of the compound.
- Determine the IC₅₀ value.
Visualizations
Synthesis Pathway
A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki coupling synthesis of the target compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Postulated inhibition of an RTK signaling pathway.
Experimental Workflow
The diagram below outlines a general workflow for the preclinical evaluation of this compound.
Caption: General workflow for preclinical drug discovery.
References
Application Notes and Protocols for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and synthetic protocols for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a valuable intermediate in pharmaceutical research and development. The unique properties imparted by the trifluoromethoxy group and the biphenyl scaffold make this compound a promising building block for the discovery of novel therapeutics.
Introduction
This compound belongs to the class of biphenyl compounds, which are recognized as crucial frameworks in medicinal chemistry.[1] The biphenyl structure provides a versatile scaffold that can be modified to interact with a variety of biological targets. The incorporation of a trifluoromethoxy (-OCF3) group is a key strategy in modern drug design.[2][3] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, which are critical parameters for developing effective drug candidates.[2][4][5] The carboxylic acid functional group further adds to the molecule's utility, as it can improve polarity and hydrophilicity, influencing the pharmacokinetic profile of a potential drug.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 728919-12-8 | [6][7] |
| Molecular Formula | C14H9F3O3 | [6][7][8] |
| Molecular Weight | 282.22 g/mol | [7] |
| MDL Number | MFCD04117416 | [6][7] |
| Predicted XlogP | 4.3 | [8] |
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented in the provided search results, its structural features suggest potential applications in several therapeutic areas. Biphenyl-derived carboxylic acids have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal.[1] Furthermore, derivatives of biphenyl carboxylic acids have been synthesized and evaluated for their anticancer properties.[1]
The trifluoromethoxy group is known to be a bioisostere for other functional groups and can be used to modulate the electronic and steric properties of a molecule to optimize its interaction with a biological target. Given these characteristics, this compound is a promising starting material for the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in diseases such as:
-
Oncology: The biphenyl scaffold can be elaborated to target kinases, proteases, or other proteins involved in cancer cell proliferation and survival.
-
Inflammation: As a scaffold for novel anti-inflammatory agents, potentially with improved potency and safety profiles.
-
Metabolic Diseases: The carboxylic acid moiety can mimic endogenous ligands for nuclear receptors or other metabolic targets.
Experimental Protocols
The following is a detailed protocol for a potential synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of biaryl compounds.[1]
Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-boronobenzoic acid and 1-bromo-4-(trifluoromethoxy)benzene.
Materials:
-
3-Boronobenzoic acid
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas (N2)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-boronobenzoic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound [oakwoodchemical.com]
- 8. PubChemLite - this compound (C14H9F3O3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid scaffold represents a promising area for drug discovery. Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The incorporation of a trifluoromethoxy (-OCF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and protocols for the investigation of the biological activity of novel this compound derivatives. While specific experimental data for this class of compounds is limited in the public domain, the following protocols are based on established methodologies for evaluating analogous compounds and provide a comprehensive framework for their biological characterization.
Hypothetical Data Presentation
The following tables are provided as a template for presenting quantitative data obtained from the described experimental protocols. The values are for illustrative purposes only.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | In Vivo Paw Edema Inhibition (%) @ 50 mg/kg |
| TFM-BC-001 | 15.2 | 1.8 | 8.4 | 45 |
| TFM-BC-002 | 25.6 | 0.9 | 28.4 | 62 |
| TFM-BC-003 | 8.9 | 5.3 | 1.7 | 31 |
| Celecoxib | 28.1 | 0.09 | 312.2 | 68 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| TFM-BC-001 | 8.5 | 12.3 | 15.1 |
| TFM-BC-002 | 4.2 | 7.8 | 9.3 |
| TFM-BC-003 | 21.7 | 35.1 | 28.4 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction buffer as per the assay kit instructions.
-
Add 10 µL of various concentrations of the test compounds or reference inhibitor to the wells of a 96-well plate.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol assesses the in vivo anti-inflammatory effect of the test compounds.[2]
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6): vehicle control, reference drug, and test compound groups (different doses).
-
Administer the test compounds or reference drug orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
This protocol determines the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 values.
Potential Signaling Pathways
Based on the activities of structurally related molecules, this compound derivatives may exert their biological effects through the following signaling pathways:
Cyclooxygenase (COX) Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl scaffold are known to inhibit COX enzymes, which are central to the inflammatory response. Inhibition of COX-1 and/or COX-2 blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
Biphenyl carboxylic acid derivatives have been identified as modulators of PPARs, which are nuclear receptors involved in the regulation of inflammation and metabolism. Activation or antagonism of PPARs, particularly PPARγ, can lead to anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.
References
Application Notes and Protocols for the Derivatization of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a versatile scaffold for the development of novel therapeutic agents. Its biphenyl core, substituted with a trifluoromethoxy group, offers a unique combination of lipophilicity and metabolic stability, making it an attractive starting point for drug discovery programs. The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of a diverse library of derivatives. This document provides detailed protocols for the derivatization of this compound and guidance on interpreting the resulting SAR data. While specific biological activity for this exact molecule is not extensively published, a closely related analog, 4'-Trifluoromethyl-2-biphenyl carboxylic acid, has shown promise as a hypolipidemic agent, suggesting a potential therapeutic area for derivatives of this scaffold.
Rationale for Derivatization
The primary goals for the derivatization of this compound in SAR studies are to:
-
Enhance Potency and Efficacy: Modify the molecule to improve its interaction with the biological target.
-
Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduce Off-Target Effects and Toxicity: Increase selectivity for the desired target and minimize adverse effects.
-
Explore Bioisosteric Replacements: Replace the carboxylic acid group with other functional groups that mimic its essential binding interactions while offering improved drug-like properties.
Key Derivatization Strategies
The carboxylic acid group is the primary site for derivatization. Key strategies include:
-
Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to explore the impact of different substituents on activity.
-
Esterification: Formation of esters with various alcohols to probe the influence of size, lipophilicity, and hydrogen bonding potential.
-
Bioisosteric Replacement: Conversion of the carboxylic acid to bioisosteres such as tetrazoles, sulfonamides, or other acidic heterocycles to improve metabolic stability and cell permeability.[1][2][3][4][5]
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Purification of compounds can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the amide coupling of this compound with a representative amine using a common coupling reagent.
dot
Caption: Workflow for the synthesis of amide derivatives.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives
This protocol details the Fischer esterification of this compound with a representative alcohol.
dot
Caption: Workflow for the synthesis of ester derivatives.
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 6-24 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure ester.
Data Presentation for SAR Studies
The following tables provide a template for summarizing the SAR data obtained from the synthesized derivatives. The biological activity is presented here as IC₅₀ values against a hypothetical target kinase, based on the potential hypolipidemic activity of related compounds.
Table 1: SAR of Amide Derivatives
| Compound ID | R Group (Amine) | Molecular Weight | LogP (calculated) | IC₅₀ (nM) |
| Parent | -OH | 282.22 | 4.3 | >10000 |
| 1a | -NH₂ | 281.23 | 4.1 | 5230 |
| 1b | -NHCH₃ | 295.26 | 4.4 | 3140 |
| 1c | -N(CH₃)₂ | 309.29 | 4.7 | 4500 |
| 1d | -NH-cyclopropyl | 321.29 | 4.8 | 1250 |
| 1e | -NH-benzyl | 371.35 | 5.9 | 870 |
| 1f | -NH-(4-fluorobenzyl) | 389.34 | 6.1 | 650 |
| 1g | morpholino | 351.33 | 4.5 | 2100 |
Table 2: SAR of Ester Derivatives
| Compound ID | R Group (Alcohol) | Molecular Weight | LogP (calculated) | IC₅₀ (nM) |
| Parent | -OH | 282.22 | 4.3 | >10000 |
| 2a | -OCH₃ | 296.25 | 4.6 | 8750 |
| 2b | -OCH₂CH₃ | 310.28 | 5.0 | 6520 |
| 2c | -O-isopropyl | 324.30 | 5.3 | 4890 |
| 2d | -O-tert-butyl | 338.33 | 5.6 | 9200 |
| 2e | -O-benzyl | 372.34 | 6.2 | 3140 |
Interpretation of SAR and Logical Progression
The derivatization of the carboxylic acid provides critical insights into the structural requirements for biological activity.
dot
Caption: Logical progression of SAR studies.
Based on the illustrative data:
-
Amide Derivatives: Simple amides show a moderate increase in activity compared to the parent carboxylic acid. The introduction of small alkyl groups on the amide nitrogen is well-tolerated. A significant enhancement in potency is observed with the incorporation of a bulky and lipophilic benzyl group, suggesting a hydrophobic binding pocket in the target protein. Further substitution on the benzyl ring, such as with a fluorine atom, can lead to even greater potency, possibly due to favorable electronic interactions or improved binding conformation.
-
Ester Derivatives: Esterification generally leads to a smaller improvement in activity compared to amidation. Steric hindrance around the ester moiety, as seen with the tert-butyl ester, is detrimental to activity. This suggests that the spatial arrangement and hydrogen bonding capabilities of the amide linkage are more favorable for target engagement.
-
Next Steps: Based on these findings, further optimization would focus on exploring a wider range of substituted benzylamines for amide synthesis. Additionally, the synthesis of bioisosteres like tetrazoles would be a prudent next step to address potential pharmacokinetic liabilities associated with the carboxylic acid or amide functional groups.
References
- 1. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols for the Quantification of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound with potential applications in pharmaceutical and materials science research. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, quality control, and various research applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific validated methods for this particular analyte are not widely published, the following protocols are based on established analytical principles for similar aromatic carboxylic acids and provide a strong foundation for method development and validation.[1][2][3][4][5][6]
Analytical Method Overview
The primary analytical techniques suitable for the quantification of this compound are reversed-phase HPLC and LC-MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique suitable for the quantification of the analyte in relatively clean sample matrices, such as in-process control samples or formulated products. Due to the aromatic nature of the compound, it is expected to have a strong UV chromophore, allowing for sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex biological matrices like plasma, urine, or tissue homogenates. LC-MS can provide structural confirmation and is less susceptible to matrix interferences. For carboxylic acids, derivatization may be employed to enhance ionization efficiency and chromatographic retention.[7][8]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical starting conditions for HPLC and LC-MS method development for this compound. These parameters may require optimization for specific applications and instrumentation.
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |
Table 2: Typical LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transition | Precursor Ion (M-H or M+H) → Product Ion (To be determined) |
| Collision Energy | To be optimized |
Experimental Protocols
Protocol 1: HPLC-UV Quantification in a Non-Biological Matrix
This protocol is suitable for the quantification of this compound in samples such as reaction mixtures or purity assessments of a synthesized compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[9]
4. HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Quantification in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for quantifying the analyte in a complex biological matrix and may require optimization and derivatization for enhanced sensitivity.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)[9]
-
Derivatization agent (optional, e.g., 3-nitrophenylhydrazine)[7][10]
2. Standard and Sample Preparation:
-
Stock and Working Standards: Prepare as in Protocol 1, but the final dilution should be in a solvent compatible with the extraction procedure.
-
Calibration Standards in Matrix: Spike known amounts of the working standards into blank plasma to create a calibration curve in the biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Sample Preparation (Solid-Phase Extraction - Optional):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute as above.
-
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 2. The MS/MS transitions for the analyte and internal standard must be optimized by infusing a standard solution into the mass spectrometer.
-
Inject the prepared calibration standards and samples.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: General workflow for analytical method development.
Caption: Decision tree for sample preparation.
References
- 1. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 2. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Application Note: HPLC Purity Analysis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This protocol is designed to provide a robust and reproducible means of assessing the purity of this compound, which is of interest in pharmaceutical research and development. The methodology is suitable for quality control and impurity profiling.
Introduction
This compound is a biphenyl derivative containing a trifluoromethoxy group, a moiety of increasing importance in medicinal chemistry due to its ability to modulate pharmacokinetic and physicochemical properties. Accurate determination of the purity of such compounds is critical for ensuring the reliability of research data and the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it the standard for purity analysis in the pharmaceutical industry. This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental
Instrumentation, Reagents, and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 100 µg/mL.
-
Further dilute the stock solution with the diluent to prepare a working standard of approximately 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 of the Standard Preparation protocol.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor (Asymmetry factor): Not more than 2.0 for the main peak.
-
Theoretical plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of peak area: Not more than 2.0%.
Analysis Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the working standard solution to establish the retention time and response of the main peak.
-
Inject the sample solution in duplicate.
-
After the analysis, integrate all peaks in the chromatogram.
Data Presentation
The purity of the this compound sample is calculated based on the area percent method.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 1500 | 0.05 |
| 2 | 8.2 | 2985000 | 99.50 |
| 3 | 10.1 | 12000 | 0.40 |
| 4 | 12.5 | 1500 | 0.05 |
| Total | 3000000 | 100.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Applications in Anticancer Agent Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of several classes of anticancer agents. It is intended to serve as a comprehensive resource for researchers in oncology and medicinal chemistry, offering insights into synthetic strategies, mechanisms of action, and key experimental procedures for evaluating anticancer efficacy.
Application Note 1: Targeted Covalent Inhibition of KRAS G12C with Sotorasib (AMG 510)
Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the G12C mutant form of the KRAS protein, a key oncogenic driver in several cancer types, including non-small cell lung cancer (NSCLC).[1] Its synthesis and mechanism represent a landmark achievement in targeting proteins previously considered "undruggable".[2]
Mechanism of Action: The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways responsible for cell proliferation, differentiation, and survival.[2] The G12C mutation leads to a constitutively active protein, driving uncontrolled cell growth. Sotorasib selectively binds to the cysteine residue of the G12C mutant KRAS in its inactive, GDP-bound state.[3] An acrylamide "warhead" on the sotorasib molecule forms a covalent bond with this cysteine, locking the KRAS protein in an inactive conformation and inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.[3][4]
Signaling Pathway: KRAS G12C Inhibition by Sotorasib
Caption: Sotorasib covalently binds to the inactive KRAS G12C mutant, preventing GTP loading and blocking downstream MAPK signaling.
Quantitative Data: Sotorasib (AMG 510)
| Parameter | Value | Cell Lines/Conditions |
| IC₅₀ (Cell Viability) | 0.004 µM to 0.032 µM | Various KRAS G12C mutant cell lines |
| Clinical Response (Ph II) | 37.1% Objective Response Rate | Patients with KRAS G12C-mutated NSCLC |
| Progression-Free Survival | 6.8 months | Patients with KRAS G12C-mutated NSCLC |
Data compiled from preclinical and clinical studies.[1]
Experimental Protocol: Representative Synthesis of Sotorasib
The commercial synthesis of sotorasib is a multi-step process that has been optimized for scale-up.[5][6] The following protocol is a simplified representation of the key chemical transformations.
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core
-
Begin with the amidation of a nicotinic acid derivative to form a nicotinamide.[7]
-
Treat with oxalyl chloride, followed by the addition of an aminopyridine to generate a urea intermediate via an isocyanate.[7]
-
Perform a base-mediated cyclization to yield the pyrimidine dione core.[7]
-
The desired atropisomer is isolated via classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA).[7]
Step 2: Suzuki Coupling
-
A Suzuki coupling reaction is then performed with a boroxine reagent to introduce the 2-fluoro-6-hydroxyphenyl group.[7]
Step 3: Final Assembly
-
An SNAr reaction with a protected piperazine derivative attaches the side chain.[7]
-
The Boc protecting group is removed using trifluoroacetic acid (TFA).[7]
-
The final acrylamide "warhead" is introduced by reacting the resulting amine with acryloyl chloride to yield sotorasib.[5][7]
-
The final product is purified by recrystallization.[5]
Application Note 2: Synthesis of Quinoline-Chalcone Hybrids as PI3K/Akt/mTOR Pathway Inhibitors
Molecular hybridization is a powerful strategy in drug design, combining two or more pharmacophores to create a new molecule with enhanced activity or a novel mechanism of action.[8] Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents, with some derivatives demonstrating potent inhibition of the PI3K/Akt/mTOR signaling pathway.[9][10]
Mechanism of Action: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.[9] Certain quinoline-chalcone hybrids, such as compound 9i , have been shown to non-selectively inhibit PI3K isoforms.[9][10] This inhibition prevents the phosphorylation and activation of downstream effectors like Akt and mTOR, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[9][10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids
Caption: Quinoline-Chalcone hybrids can inhibit PI3K, blocking the downstream Akt/mTOR signaling cascade and reducing cancer cell proliferation.
Quantitative Data: Quinoline-Chalcone Hybrids 9i and 9j
| Compound | Cell Line | IC₅₀ (µM) | PI3K-γ IC₅₀ (nM) | Effect on Cell Cycle (A549 cells, 6 µM) |
| 9i | A549 | 3.91 | 52 | 76.2% of cells arrested in G2/M |
| K-562 | 1.91 | |||
| 9j | A549 | 5.29 | 473 | 59.6% of cells arrested in G2/M |
| K-562 | 2.67 | |||
| Cisplatin | A549 | 15.3 | N/A | N/A |
| K-562 | 2.71 |
Data from a study by Abbas et al.[9]
Experimental Protocol: Synthesis of Quinoline-Chalcone Hybrid 9i
The synthesis of these hybrids typically involves a Claisen-Schmidt condensation followed by coupling to the quinoline moiety.[8][9]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve p-aminoacetophenone and an appropriate aromatic aldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) and stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and acidify to precipitate the chalcone product.
-
Filter, wash with water, and dry the solid. Recrystallize from ethanol to obtain the pure chalcone intermediate.[8]
Step 2: Synthesis of the Quinoline Moiety
-
Synthesize the 2-aryl-quinoline-4-carboxylic acid via the reaction of isatin with a substituted acetophenone.[9]
-
Convert the carboxylic acid to its ethyl ester via Fischer esterification using ethanol and a catalytic amount of sulfuric acid.[9]
Step 3: Hybridization
-
Couple the chalcone intermediate with the quinoline moiety. The specific linker and coupling strategy can vary. For compounds like 9i , this involves creating a linker on the quinoline and then reacting it with the chalcone.[9][11]
-
The final product is purified by column chromatography.
Application Note 3: Semisynthesis of Brevilin A Derivatives with Enhanced Anticancer Activity
Brevilin A is a naturally occurring sesquiterpene lactone that exhibits anticancer properties.[12][13] However, its clinical potential can be enhanced through semisynthesis, where the natural product scaffold is chemically modified to improve potency and pharmacological properties. Derivatives BA-9 and BA-10 have shown significantly improved anticancer activity compared to the parent compound.[13][14]
Mechanism of Action: Brevilin A and its derivatives exert their anticancer effects through multiple mechanisms. They have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[15][16] Additionally, these compounds can inhibit the STAT3 signaling pathway, a key regulator of cell proliferation and survival that is often constitutively active in cancer.[15][17] The enhanced potency of derivatives like BA-9 and BA-10 is attributed to specific structural modifications that improve their interaction with biological targets.[13][14]
Signaling Pathway: Multifaceted Action of Brevilin A Derivatives
Caption: Brevilin A derivatives induce apoptosis through ROS production and inhibit the pro-survival STAT3 signaling pathway.
Quantitative Data: Brevilin A and its Derivatives
| Compound | A549 (Lung) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Brevilin A | 10.3 | 8.7 | 12.5 | 15.2 |
| BA-9 | 5.2 | 4.1 | 6.5 | 7.8 |
| BA-10 | 3.8 | 2.9 | 4.7 | 5.9 |
Data from a study by Wang et al.[13][18]
Experimental Protocol: General Semisynthesis of Brevilin A Derivatives
The synthesis of derivatives involves modifying the core structure of Brevilin A, which is first isolated from its natural source, Centipeda minima.[12][18]
-
Isolation of Brevilin A: Extract the dried plant material with a suitable solvent (e.g., ethanol). Fractionate the crude extract using column chromatography to isolate pure Brevilin A.
-
Chemical Modification: Perform targeted chemical reactions on the isolated Brevilin A. For example:
-
Purification and Characterization: Purify each derivative using chromatographic techniques (e.g., HPLC). Confirm the structure of the final compounds using spectroscopic methods such as NMR and mass spectrometry.
Protocols for Biological Evaluation of Anticancer Agents
Experimental Protocol: Cell Viability and IC₅₀ Determination (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Anticancer agent stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the anticancer agent in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the % viability against the log-transformed drug concentration and use non-linear regression to determine the IC₅₀ value.
Experimental Workflow: MTT Assay
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 16. [PDF] Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies with 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid analogs, a class of compounds with potential anti-inflammatory and anti-cancer properties. The primary biological target explored in this protocol is microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Introduction
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and cell permeability, making these compounds attractive for drug design. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights into the potential mechanism of action and guiding further drug development efforts. This document outlines a detailed protocol for performing molecular docking studies of these analogs with human mPGES-1 and presents a representative summary of potential binding data.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from molecular docking studies of this compound and its analogs against human mPGES-1. These values are illustrative and intended to demonstrate the type of data generated from such studies.
| Compound ID | Analog Substitution | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| TMBCA-01 | None | -8.5 | 0.58 | Arg126, Ser127 | Tyr130, Phe134 |
| TMBCA-02 | 2'-fluoro | -8.8 | 0.39 | Arg126, Thr131 | Tyr130, Phe134 |
| TMBCA-03 | 5-chloro | -8.2 | 0.85 | Ser127 | Tyr130, Ala123 |
| TMBCA-04 | 2-methyl | -7.9 | 1.35 | Arg126 | Tyr130, Phe134, Leu122 |
| TMBCA-05 | 6-hydroxy | -9.1 | 0.25 | Arg126, Ser127, Glu77 | Tyr130 |
Signaling Pathway
The diagram below illustrates the role of mPGES-1 in the prostaglandin E2 synthesis pathway, a critical inflammatory signaling cascade. Inhibition of mPGES-1 by compounds such as this compound analogs can block the production of pro-inflammatory PGE2.
Caption: The mPGES-1 signaling pathway in inflammation.
Experimental Workflow for Molecular Docking
The following diagram outlines the typical workflow for a molecular docking study.
Caption: A typical workflow for molecular docking studies.
Experimental Protocols
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the target protein (e.g., PDB ID: 4YL3 for human mPGES-1).[1]
-
PubChem or similar database: To obtain the 3D structure of the ligand analogs.
Protein Preparation Protocol
-
Obtain Protein Structure: Download the crystal structure of human mPGES-1 from the PDB (e.g., 4YL3).
-
Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove water molecules, co-factors (except those essential for binding, if any), and any co-crystallized ligands. For this protocol, we will focus on a single chain of the trimeric mPGES-1.
-
Prepare for Docking using MGL Tools:
-
Load the cleaned PDB file into AutoDockTools (ADT).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format (protein.pdbqt).
-
Ligand Preparation Protocol
-
Obtain Ligand Structures: Obtain the 3D structures of this compound and its analogs from a chemical database like PubChem or draw them using a chemical drawing tool and generate 3D coordinates.
-
Prepare for Docking using MGL Tools:
-
Load each ligand file into ADT.
-
Detect the root of the ligand.
-
Set the number of rotatable bonds (torsions).
-
Save each prepared ligand in the PDBQT format (ligand_x.pdbqt).
-
Molecular Docking Protocol using AutoDock Vina
-
Grid Box Definition:
-
Identify the active site of mPGES-1. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature. Key interacting residues for mPGES-1 inhibitors often include Arg126, Ser127, and Tyr130.[2]
-
In ADT, use the Grid Box option to define the search space. The grid box should be large enough to encompass the entire active site and allow for the ligand to move and rotate freely. A typical size would be 25 x 25 x 25 Å centered on the active site.
-
Record the center coordinates (x, y, z) and the size of the grid box.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina: Execute the docking simulation from the command line:
This will generate an output file (ligand_x_out.pdbqt) containing the predicted binding poses and their corresponding binding affinities, and a log file with the results.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the output and log files. More negative values indicate stronger predicted binding.
-
Visualization of Binding Poses:
-
Load the prepared protein (protein.pdbqt) and the docking output (ligand_x_out.pdbqt) into PyMOL or Discovery Studio Visualizer.
-
Analyze the top-ranked binding poses (those with the lowest binding energy).
-
-
Interaction Analysis:
-
Identify and measure hydrogen bonds between the ligand and protein residues.
-
Identify hydrophobic interactions (e.g., pi-pi stacking, van der Waals interactions).
-
This analysis will reveal the key residues involved in the binding of the this compound analogs to mPGES-1.
-
By following these protocols, researchers can effectively conduct molecular docking studies to evaluate the potential of this compound analogs as inhibitors of mPGES-1, thereby accelerating the drug discovery and development process.
References
Application Note: A Robust Protocol for Amide Coupling with 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
Introduction Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This application note provides a detailed experimental protocol for the efficient coupling of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid with a primary or secondary amine to form the corresponding amide. The described method utilizes common and effective coupling reagents to ensure high yields and purity of the final product.
The protocol outlines two well-established methods for amide bond formation: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These methods are widely applicable and can be adapted for a range of amine substrates.
Core Reaction:
Experimental Protocols
This section details two reliable protocols for the amide coupling of this compound. The choice of protocol may depend on the nature of the amine, available reagents, and desired reaction conditions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and cost-effective method for amide bond formation.[1][2][3] The reaction proceeds through the formation of a reactive HOBt ester intermediate.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the amine (1.0 - 1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 - 3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4][5]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or less reactive amines, leading to faster reaction times and higher yields.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or THF.
-
Add HATU (1.1 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.[4][5]
Data Presentation
The following table summarizes the typical stoichiometry used in the described protocols. The exact amounts should be calculated based on the starting quantity of this compound.
| Reagent | Protocol 1 (EDC/HOBt) Equivalents | Protocol 2 (HATU) Equivalents |
| This compound | 1.0 | 1.0 |
| Amine | 1.0 - 1.2 | 1.0 - 1.2 |
| EDC·HCl | 1.2 | - |
| HOBt | 1.2 | - |
| HATU | - | 1.1 |
| DIPEA / TEA | 2.0 - 3.0 | 2.0 - 3.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the general signaling pathway for the amide coupling reaction.
Caption: Experimental workflow for amide coupling.
Caption: Generalized amide coupling reaction pathway.
References
- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in Organic Electronics
Introduction
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a functionalized organic molecule with significant potential for application in organic electronics. Its structure combines three key features: a rigid biphenyl core, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid anchoring group. The biphenyl core provides a well-defined, rigid scaffold that can facilitate charge transport.[1] The trifluoromethoxy group is known to enhance the environmental stability of organic semiconductors by improving resistance to oxidation and moisture. The carboxylic acid moiety serves as an effective anchoring group for binding to metal oxide surfaces, such as transparent conductive oxides (TCOs) like Indium Tin Oxide (ITO).[2]
This combination of properties makes this compound a prime candidate for use as a self-assembled monolayer (SAM) to modify the surface of electrodes in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). As a SAM on the anode (ITO) surface, it can potentially improve the work function, enhance hole injection, and increase the overall device efficiency and lifetime.
Molecular Structure
Caption: Molecular Structure of the title compound.
Predicted Physicochemical Properties
The properties of this compound are inferred from its structural components. The trifluoromethoxy group is expected to lower the HOMO and LUMO energy levels, potentially increasing the ionization potential and improving air stability. The carboxylic acid group provides solubility in polar organic solvents and enables surface binding.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₄H₉F₃O₃ | Based on chemical structure. |
| Molecular Weight | 282.22 g/mol | Based on chemical formula. |
| Appearance | White to off-white solid | Typical for similar aromatic carboxylic acids. |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, alcohols) | Presence of the polar carboxylic acid group. |
| Thermal Stability | High | The rigid biphenyl core imparts good thermal stability, a desirable trait for materials used in electronic devices.[1] |
| Electronic Nature | Electron-withdrawing trifluoromethoxy group | The -OCF₃ group is strongly electron-withdrawing, which can lower the HOMO energy level and improve stability against oxidation. |
| Surface Adsorption | Strong chemisorption to metal oxides (e.g., ITO, ZnO) | The carboxylic acid group acts as an effective anchoring moiety, forming a self-assembled monolayer.[2] |
| Predicted HOMO Level | Lower than unsubstituted biphenyl carboxylic acid | The electron-withdrawing nature of the -OCF₃ group stabilizes the HOMO level, increasing the ionization potential and enhancing air stability.[3] |
| Predicted LUMO Level | Lower than unsubstituted biphenyl carboxylic acid | The electron-withdrawing -OCF₃ group also stabilizes the LUMO level. |
Hypothetical Application: Anode Modification in a Solution-Processed OLED
The primary hypothetical application is the use of this compound to form a SAM on the ITO anode of an OLED. This SAM can serve as a hole-injection layer (HIL), improving the interface between the anode and the subsequent organic layer.
Caption: Diagram of the SAM on an ITO surface.
Experimental Protocol: Fabrication of a Solution-Processed OLED using this compound as an Anode Modifier
This protocol describes the fabrication of a simple OLED device to evaluate the performance of this compound as a SAM on the anode.
Materials and Reagents
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Decon 90 or similar detergent
-
Deionized water
-
Acetone, semiconductor grade
-
Isopropanol (IPA), semiconductor grade
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion
-
Emissive layer (EML) material solution (e.g., a blend of a host and a dopant in a suitable solvent like toluene or chlorobenzene)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
High-purity nitrogen gas
Equipment
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere (N₂)
-
Vacuum thermal evaporator
Experimental Workflow
Caption: Workflow for OLED fabrication.
Step-by-Step Procedure
Step 1: Substrate Cleaning
-
Place the patterned ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in ultrasonic baths containing detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates thoroughly with a high-purity nitrogen gun.
Step 2: UV-Ozone Treatment
-
Immediately before SAM formation, treat the cleaned and dried ITO substrates with UV-Ozone for 10-15 minutes. This removes any final organic residues and activates the surface by creating hydroxyl groups, which aids in the binding of the carboxylic acid.
Step 3: Self-Assembled Monolayer (SAM) Formation
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in anhydrous THF.
-
Immerse the UV-Ozone treated ITO substrates in this solution for a specified time (e.g., 30 minutes to 12 hours) at room temperature to allow for the self-assembly of the monolayer.
-
Alternatively, spin-coat the solution onto the ITO substrate.
-
After deposition, rinse the substrates with fresh THF to remove any physisorbed molecules and then dry with nitrogen.
Step 4: Annealing
-
Anneal the SAM-coated substrates on a hotplate at 100-120 °C for 10 minutes to remove residual solvent and improve the ordering of the monolayer.
Step 5: Hole Transport Layer (HTL) Deposition
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the SAM-modified ITO surface. A typical spin-coating speed is 4000-6000 rpm for 30-40 seconds to achieve a film thickness of 30-40 nm.[4]
Step 6: HTL Annealing
-
Anneal the PEDOT:PSS layer on a hotplate inside the glovebox at 120-140 °C for 15 minutes to remove water.
Step 7: Emissive Layer (EML) Deposition
-
Spin-coat the EML solution on top of the dried PEDOT:PSS layer. The spin speed and time will depend on the specific material and desired thickness (typically 50-80 nm).
Step 8: EML Annealing
-
Anneal the EML film on a hotplate at a temperature suitable for the specific emissive material (e.g., 80 °C for 10 minutes) to remove residual solvent.[4]
Step 9: Cathode Deposition
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the cathode layers, for example, Ca (20 nm) followed by Al (100 nm), through a shadow mask to define the active area of the pixels.
Step 10: Encapsulation
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Step 11: Device Characterization
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source meter and a photometer.
-
Calculate key performance metrics such as turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Compare these metrics to a control device fabricated without the SAM to quantify the impact of the this compound modification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide. For this specific synthesis, the typical routes involve either the reaction of 3-boronobenzoic acid with 1-bromo-4-(trifluoromethoxy)benzene or the coupling of (4-(trifluoromethoxy)phenyl)boronic acid with a 3-halobenzoic acid. The Suzuki-Miyaura reaction is often preferred due to its mild reaction conditions, tolerance to a wide range of functional groups, and the generally lower toxicity of its reagents and byproducts.[4]
Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling reaction?
A2: Several factors are crucial for maximizing the yield and purity of the product. These include:
-
Catalyst System: The choice of the palladium catalyst and the corresponding ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts and ligands may be more effective depending on the specific substrates.[2]
-
Base: An appropriate base is required for the reaction to proceed.[5] Common choices include potassium carbonate (K₂CO₃), cesium fluoride (CsF), or sodium carbonate (Na₂CO₃). The choice of base can influence the reaction rate and the occurrence of side reactions.
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water, is necessary.[2]
-
Temperature: The reaction temperature needs to be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[6]
-
Inert Atmosphere: It is essential to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.[5]
Q3: Are there alternative synthetic routes to the Suzuki-Miyaura coupling?
A3: Yes, other cross-coupling reactions can be employed for the synthesis of biphenyls, although they may have specific advantages and disadvantages compared to the Suzuki-Miyaura reaction.[4] These include:
-
Stille Coupling: This reaction uses an organotin reagent. It is known for its high reactivity and functional group tolerance but is often avoided due to the toxicity of the tin byproducts.[4][5]
-
Negishi Coupling: This method utilizes an organozinc reagent. While highly reactive, the preparation of the organozinc reagents can be more complex.[4]
-
Heck Reaction: This reaction couples an aryl halide with an alkene. For biphenyl synthesis, this would typically involve a vinylarene. However, regioselectivity can be a concern with substituted alkenes.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to exposure to oxygen. | 1. Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] |
| 2. Sub-optimal choice of catalyst, ligand, base, or solvent. | 2. Screen different combinations of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). | |
| 3. Low reaction temperature or insufficient reaction time. | 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Ensure the reaction is allowed to run to completion.[6] | |
| 4. Poor quality of reagents (e.g., partially hydrolyzed boronic acid). | 4. Use freshly purchased or properly stored reagents. Consider using boronate esters, which can be more stable than boronic acids.[1] | |
| Presence of Significant Side Products | 1. Homocoupling of the boronic acid. | 1. This can be minimized by the slow addition of the boronic acid to the reaction mixture and ensuring an efficient catalytic cycle. |
| 2. Protodeboronation (cleavage of the C-B bond).[1] | 2. This is more common with sterically hindered boronic acids. Using a stronger base or a different solvent system can sometimes mitigate this issue. Using boronate esters can also be beneficial.[1] | |
| 3. Hydrolysis of the ester group (if using an esterified starting material). | 3. If the reaction conditions are too basic or aqueous workup is prolonged, hydrolysis can occur. Consider protecting the carboxylic acid group or using milder basic conditions. | |
| Difficulty in Product Purification | 1. Contamination with residual catalyst. | 1. Pass the crude product through a short plug of silica gel or celite. Treatment with activated carbon can also help remove palladium residues. |
| 2. Co-elution of starting materials or byproducts during chromatography. | 2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization of the final product can also be an effective purification method.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), the arylboronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[2]
-
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Synthesis of Biphenyl Carboxylic Acids under Various Conditions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (2.44) | K₂CO₃ | 1,4-dioxane:H₂O (4:1) | 80 | 16 | 78 | [2] |
| 3-Bromobenzoic acid | (4-methoxyphenyl)boronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | 4 | >90 | [7][8] |
| 4-Bromobenzoic acid | (4-fluorophenyl)boronic acid | G-COOH-Pd-10 | K₂CO₃ | Ethanol/Water | 110 | 48 | ~95 | [9] |
| Aryl Bromide | Arylboronic Acid | Nano-palladium (0.1) | K₂CO₃ | DMF:H₂O (3:2) | 40 | 1.5 | High | [6] |
Note: Yields are highly substrate and condition dependent. This table provides examples for similar reactions and should be used as a general reference.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for the synthesis of trifluoromethoxy (-OCF3) containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in trifluoromethoxylation reactions are a frequent issue and can stem from several factors, including reagent choice, reaction conditions, and substrate reactivity.
Troubleshooting Steps:
-
Re-evaluate Your Reagent Choice: The stability and reactivity of the trifluoromethoxylating agent are critical. Are you using an electrophilic, nucleophilic, or radical source? The choice of reagent should be tailored to the electronic properties of your substrate. For instance, electrophilic reagents are generally more effective for electron-rich substrates.
-
Assess Reagent and Solvent Purity: Trifluoromethoxylation reagents can be sensitive to moisture and impurities. Ensure that your reagents are of high purity and that your solvents are anhydrous. Contaminants can quench the active species or lead to undesired side reactions.
-
Optimize Reaction Conditions: Temperature, reaction time, and concentration are key parameters. A systematic optimization, for example, using a Design of Experiments (DoE) approach, can help identify the optimal conditions. Some reactions may require cryogenic temperatures to suppress side reactions, while others might need elevated temperatures to proceed.
-
Consider the Substrate's Electronic and Steric Properties: The electronic nature of your substrate plays a crucial role. Electron-withdrawing groups can deactivate the substrate, making it less reactive towards electrophilic reagents. Steric hindrance around the reaction site can also impede the approach of the trifluoromethoxylating agent.
Below is a decision-making workflow to help diagnose and solve low-yield issues in your trifluoromethoxylation experiments.
Q2: I am working with an electron-deficient substrate. Which trifluoromethoxylation methods are most suitable?
Trifluoromethoxylating electron-deficient substrates, such as nitroarenes or pyridines, can be particularly challenging.
-
For Phenols and Alcohols: Direct O-trifluoromethylation of electron-deficient phenols has been achieved using electrochemical methods. For example, using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) in an undivided cell with graphite electrodes can provide the desired products in moderate to good yields.[1]
-
For Heterocycles: The trifluoromethoxylation of electron-deficient heteroaromatics may require higher reaction temperatures or specialized reagents.[2] Silver-mediated C-H trifluoromethoxylation has shown promise for these challenging substrates.[3]
-
Migration Strategies: An alternative approach involves a rearrangement reaction. For instance, protected N-heteroaryl-N-hydroxylamines can be O-trifluoromethylated, followed by a thermal OCF3-group migration to afford the trifluoromethoxylated heteroaromatic product. Electron-deficient substrates often require higher temperatures (120-140 °C) for the migration step to achieve full conversion.[4]
Troubleshooting Guides
Issue 1: Formation of Side Products and Purification Challenges
Symptoms:
-
Complex reaction mixture observed by NMR or LCMS.
-
Presence of fluorinated, hydroxylated, or homocoupled byproducts.
-
Difficulty in isolating the desired trifluoromethoxylated product by column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reagent Instability | The trifluoromethoxylating reagent may be decomposing under the reaction conditions. Consider using a more stable reagent or performing the reaction at a lower temperature. For instance, the thermal instability of the trifluoromethoxide anion is a known challenge.[5] |
| Competing Reactions | Side reactions such as fluorodestannylation, hydroxydestannylation, and protodestannylation can occur, especially in metal-mediated reactions with aryl stannanes.[5] Optimizing the oxidant and reaction temperature can help minimize these byproducts. |
| Over-reaction | In C-H trifluoromethoxylation, multiple additions to the aromatic ring can occur. To avoid this, it is advisable to use a 1:1 stoichiometry of the substrate to the trifluoromethoxylating reagent or even a slight excess of the substrate. Monitoring the reaction closely and quenching it once the mono-substituted product is maximized is also crucial. |
| Substrate Decomposition | The reaction conditions may be too harsh for your substrate. Explore milder reaction conditions or protect sensitive functional groups on your substrate. |
Experimental Protocols
Protocol 1: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes
This protocol is adapted from a method for the cross-coupling of trifluoromethoxide with aryl stannanes.[5]
Materials:
-
Aryl stannane (1.0 equiv)
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TAS·OCF3) (1.5 equiv)
-
Silver(I) hexafluorophosphate (AgPF6) (2.0 equiv)
-
Selectfluor (as an oxidant)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox, add the aryl stannane to a solution of TAS·OCF3 and AgPF6 in the anhydrous solvent at -30 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Yield Data for Selected Aryl Stannanes:
| Substrate (ArSnBu3) | Product (ArOCF3) Yield (%) |
| 4-Methoxyphenyl | 88 |
| 4-Chlorophenyl | 75 |
| 3-Methylphenyl | 68 |
| Naphthalene-2-yl | 59 |
Yields were determined by 19F NMR with 3-nitrofluorobenzene as an internal standard.[5]
Protocol 2: OCF3 Migration for Synthesis of Trifluoromethoxylated Anilines
This protocol involves the O-trifluoromethylation of a protected N-aryl-N-hydroxylamine followed by a thermal migration.[4]
Part A: O-Trifluoromethylation
-
To a solution of the protected N-aryl-N-hydroxylamine (1.0 equiv) in chloroform (CHCl3), add cesium carbonate (Cs2CO3) (10 mol%).
-
Add Togni's reagent II (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
Part B: OCF3 Migration
-
Dissolve the crude residue from Part A in nitromethane (MeNO2).
-
Heat the solution to the required temperature (ranging from 50-140 °C, depending on the substrate's electronic nature).
-
Monitor the reaction for the formation of the trifluoromethoxylated aniline product.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Conditions for Selected Substrates:
| N-Aryl Group | Migration Temperature (°C) | Yield (%) |
| 4-Methoxyphenyl | 60 | 92 |
| Phenyl | 80 | 85 |
| 4-Chlorophenyl | 120 | 81 |
| 4-Nitrophenyl | 140 | 75 |
The choice of trifluoromethoxylation strategy is highly dependent on the nature of the starting material. This diagram provides a simplified decision-making process for selecting a suitable method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in Biphenyl Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of palladium catalysts from biphenyl carboxylic acid synthesis, a crucial step in the production of many active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my biphenyl carboxylic acid product?
A1: The most effective methods for palladium removal post-synthesis include:
-
Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium. These "scavengers" typically contain functional groups with a high affinity for palladium, such as thiols, amines, or phosphines.[1]
-
Precipitation: This method involves adding a reagent that forms an insoluble complex with palladium, which can then be easily removed by filtration. A common precipitating agent is 2,4,6-Trimercapto-s-triazine (TMT).
-
Filtration through Celite: This is a straightforward method for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution as palladium black.[2][3][4]
-
Activated Carbon Treatment: Activated carbon can adsorb a wide range of palladium species from the reaction mixture.[5]
-
Chromatography: Column chromatography can be used to separate the desired biphenyl carboxylic acid from the palladium catalyst.[6]
Q2: How does the carboxylic acid functionality of my product affect the choice of palladium removal method?
A2: The presence of a carboxylic acid group can influence the efficiency of palladium removal and may require special considerations:
-
pH Sensitivity: The pH of the reaction mixture can affect the charge of both your product and some scavengers. For instance, amine-based scavengers may be protonated at low pH, reducing their effectiveness. The carboxylate anion of your product could also potentially interact with certain scavengers.
-
Chelation: Carboxylic acids can potentially chelate to palladium, making it more soluble and harder to remove by simple filtration.
-
Scavenger Compatibility: It is crucial to select a scavenger that does not react with or strongly adsorb your carboxylic acid product, which would lead to yield loss. A screening of different scavengers is often recommended.
Q3: How do I choose the most suitable palladium scavenger for my synthesis?
A3: The selection of an optimal scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types might be better for Pd(0).[7]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[7]
-
Selectivity: To minimize product loss, choose a scavenger with high selectivity for palladium over your biphenyl carboxylic acid.
-
Cost and Scale: For large-scale synthesis, the cost of the scavenger is a significant factor. Activated carbon is often a more economical choice for initial bulk removal.[5]
Troubleshooting Guides
This section addresses common issues encountered during palladium removal and provides practical solutions.
Problem 1: Incomplete palladium removal after filtration through Celite.
-
Symptom: The filtrate remains colored (black or dark), and subsequent analysis shows high palladium levels.
-
Possible Cause:
-
Solution:
-
Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger (e.g., thiol-functionalized silica, TMT, or activated carbon) to bind the soluble palladium, followed by another filtration.[8]
-
Optimize Celite Bed: Ensure the Celite pad is at least 1-2 cm thick and is packed evenly. Pre-wetting the pad with the solvent can improve its efficacy.[7]
-
Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the soluble palladium species.
-
Problem 2: Significant loss of my biphenyl carboxylic acid product during purification.
-
Symptom: Low isolated yield of the final product after the palladium removal step.
-
Possible Cause:
-
Non-specific Adsorption: The product may be adsorbing onto the purification medium, especially with activated carbon.[5]
-
Co-precipitation: The product might co-precipitate with the palladium-scavenger complex.
-
-
Solution:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger required for adequate palladium removal.
-
Wash Thoroughly: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[7]
-
Switch to a More Selective Scavenger: Consider using a highly selective, functionalized silica scavenger that has a lower affinity for your product compared to activated carbon.[8]
-
Change the Solvent: The polarity of the solvent can influence product adsorption. Experiment with different solvents to minimize this effect.[7]
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Symptom: The final palladium levels in the product vary significantly between different runs of the same reaction.
-
Possible Cause:
-
Variable Palladium Species: The nature of the palladium species at the end of the reaction (e.g., oxidation state, ligands) may differ between batches.
-
Inconsistent Work-up: Variations in the reaction work-up procedure can lead to different forms of residual palladium.
-
-
Solution:
-
Standardize Work-up: Implement a consistent and well-defined work-up protocol before the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wider range of palladium species, such as those based on TMT.
-
Pre-treatment Step: Consider a mild oxidation or reduction step before scavenging to convert all palladium into a single, more easily removable form.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques based on literature data. The effectiveness of each method can vary depending on the specific reaction conditions, the nature of the palladium catalyst, and the properties of the product.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Scale | Reference |
| MP-TMT | 330 | 10-30 | ~90-97% | 3.2 kg | [1] |
| Si-TMT | > target | < 1 | > 99% | 7 kg | [1] |
| TMT + Activated Carbon | 2239 | 20 | > 99% | 92 g | [1] |
| SiliaMetS® Thiol | 1300 | 2 | > 99.8% | kg scale | [9] |
| Si-Thiol & Si-Thiourea Mix | 2400 | 10 | > 99.5% | 7.7 kg | [10] |
Table 2: Comparison of Activated Carbon and Scavengers
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Product Recovery | Reference |
| Activated Carbon | 500 | ~65 | ~87% | 46% | [5] |
| Si-Thiol | 500 | < 9 | > 98.2% | 100% | [3] |
| MP-TMT | 500 | < 9 | > 98.2% | 100% | [3] |
| Darco KB-B | 300 | < 1 | > 99.6% | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for Celite Filtration
This protocol is a primary purification step to remove heterogeneous palladium catalysts or precipitated palladium black.
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level and compact bed.
-
Pre-wet the Pad: Gently pour the solvent used in the reaction mixture over the Celite pad until it is fully wetted. Apply a gentle vacuum to pull the solvent through, which helps to compact the pad.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure efficient filtration.
-
Filter: Carefully pour the diluted reaction mixture onto the center of the Celite pad under a gentle vacuum.
-
Wash: Wash the Celite pad thoroughly with fresh solvent to recover any product retained on the pad.
-
Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product and any soluble palladium species.
Protocol 2: Palladium Removal with a Functionalized Scavenger (Batch Method)
This protocol uses a solid-supported scavenger for more selective palladium removal.
-
Dissolve Crude Product: Dissolve the crude product from the initial work-up or Celite filtration in a suitable solvent (e.g., THF, Ethyl Acetate, DCM).
-
Add Scavenger: Add the selected scavenger (e.g., SiliaMetS® Thiol, MP-TMT) to the solution. The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. The optimal time should be determined experimentally.
-
Filter: Remove the solid-supported scavenger by filtration through a pad of Celite.
-
Wash: Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate and Analyze: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content using a suitable analytical technique like ICP-MS.
Protocol 3: Palladium Precipitation with 2,4,6-Trimercapto-s-triazine (TMT) Trisodium Salt
This protocol is effective for precipitating soluble palladium species.
-
Dissolve Product: Ensure your crude biphenyl carboxylic acid is dissolved in a suitable solvent.
-
Prepare TMT Solution: Prepare a solution of TMT trisodium salt in water.
-
Add TMT Solution: Add the TMT solution to the vigorously stirred reaction mixture. The amount of TMT will depend on the palladium concentration and should be optimized.
-
Stir: Continue stirring for a period of 1-4 hours. The formation of a solid precipitate should be observed.
-
Filter: Filter the mixture through a pad of Celite to remove the precipitated palladium-TMT complex.
-
Work-up: The filtrate can then be subjected to a standard aqueous work-up to isolate the purified product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with an electron-rich boronic acid has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings with electron-rich boronic acids can often be traced back to a few key issues. Start with a systematic check of the following:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich and heteroaryl boronic acids.[1] This reaction is often promoted by strong bases and the presence of water.
-
Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct can be a significant competitive reaction, especially if the desired cross-coupling is slow.[1]
-
Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and decomposition into inactive palladium black.[1]
-
Reagent Quality: Ensure the purity and stability of your boronic acid, aryl halide, catalyst, ligand, and base. Boronic acids can degrade over time.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-rich boronic acids. Here are several strategies to mitigate it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2]
-
Employ Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.
-
Use More Stable Boron Reagents: Convert the electron-rich boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation. Aryltrifluoroborates are also more robust and less prone to protodeboronation.[3]
-
Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.[1]
Q3: I am observing a significant amount of homocoupling byproduct. What causes this and how can I prevent it?
A3: Homocoupling is another common side reaction that consumes your boronic acid and reduces the yield of the desired product.
-
Ensure Anaerobic Conditions: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) are crucial.
-
Choice of Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ can promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald G2 precatalysts) can minimize this side reaction.[4]
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[1][4]
Q4: Which catalyst and ligand system is best for coupling electron-rich boronic acids?
A4: For challenging substrates that are electron-rich, standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems are often required.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[1][4] Their steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, even with less reactive aryl halides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices, offering high stability and activity.
-
Palladacycle Precatalysts: These are often air- and moisture-stable, making them easy to handle, and they can exhibit exceptional catalytic activity at low loadings.[4]
Q5: How do I choose the right base and solvent for my reaction?
A5: The choice of base and solvent is interdependent and critical for success.
-
Base Selection: As mentioned, milder bases like K₃PO₄ and K₂CO₃ are often preferred for electron-rich boronic acids to minimize protodeboronation. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation.
-
Solvent System: Aprotic solvents are commonly used.
-
Toluene, Dioxane, and THF are frequently employed, often with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[5]
-
For highly sensitive substrates, strictly anhydrous conditions are recommended.
-
Running the reaction in water with a suitable phase-transfer catalyst is also a viable and "green" option in some cases.[6][7]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of representative electron-rich boronic acids under various conditions.
Table 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 85 | 3.5 | 98 | [6] |
| Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100/H₂O | H₂O | 45 | - | >95 | [8] |
| Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | 85 | 3.5 | 91 | [6] |
| 4-Bromoanisole | Pd(II)-sulfosalan | K₂CO₃ | H₂O | 80 | 24 | 91 | [7] |
| 2,5-Dimethoxy-1-bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 2-12 | - | [9] |
Table 2: Suzuki Coupling of Heterocyclic Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Indoleboronic acid | 3-Chloroindazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 | [5] |
| Indole-3-boronic acid | 5,7-Dibromoindole | Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 120 | 1 | 52 | [2] |
| 2-Thiopheneboronic acid | 5,7-Dibromoindole | Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 120 | 1 | 91 | [2] |
| Furan-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | [10] |
Experimental Protocols
General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid
This protocol is a robust starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Rich Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, 1–2 mol%)
-
Base (e.g., finely powdered K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, the boronic acid (or its ester), and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., Dioxane/H₂O), ensure the water is also degassed.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the reaction vigorously. A typical reaction temperature is 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The following information addresses common issues and side product formation during the synthesis, which typically proceeds via a Suzuki-Miyaura coupling followed by nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a substituted aryl halide with an arylboronic acid. A common approach is the reaction of 3-bromobenzonitrile with 4-(trifluoromethoxy)phenylboronic acid to form the biphenyl nitrile intermediate.
-
Hydrolysis: The subsequent hydrolysis of the nitrile group on the biphenyl intermediate to the desired carboxylic acid.
Q2: What are the primary side products I should be aware of during the Suzuki-Miyaura coupling step?
A2: The main side products in the Suzuki-Miyaura coupling step are:
-
Homocoupling Products: Formation of symmetrical biaryls, such as 4,4'-bis(trifluoromethoxy)biphenyl from the coupling of two molecules of the boronic acid, or 3,3'-dicyanobiphenyl from the coupling of two molecules of the aryl bromide. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Protodeboronation: The replacement of the boronic acid group on 4-(trifluoromethoxy)phenylboronic acid with a hydrogen atom, leading to the formation of trifluoromethoxybenzene.[3]
-
Dehalogenation: The replacement of the bromine atom on 3-bromobenzonitrile with a hydrogen atom, resulting in benzonitrile.
Q3: I am observing a significant amount of amide byproduct. How can I improve the yield of the carboxylic acid during the hydrolysis step?
A3: The formation of 4'-Trifluoromethoxy-biphenyl-3-carboxamide is a result of incomplete hydrolysis of the nitrile intermediate.[4][5][6] To favor the formation of the carboxylic acid, consider the following:
-
Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can drive the hydrolysis to completion.
-
Acid/Base Concentration: Using a higher concentration of the acid or base catalyst can enhance the rate of the second hydrolysis step (amide to carboxylic acid).
-
Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often more effective at converting the amide to the carboxylic acid compared to some basic conditions where the amide can be more stable.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Biphenyl Product in the Suzuki-Miyaura Coupling Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. - Ensure the phosphine ligand is not oxidized; use fresh ligand or store it under an inert atmosphere. |
| Inefficient Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is sufficiently soluble in the reaction medium or that stirring is vigorous enough for a solid-liquid reaction. |
| Presence of Oxygen | - Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. This minimizes homocoupling of the boronic acid.[1][7] |
| Low Reaction Temperature | - Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Protodeboronation | - This side reaction can be prevalent with electron-rich boronic acids. Use of milder bases or lower temperatures might reduce this side reaction. However, this needs to be balanced with achieving a reasonable reaction rate. |
Issue 2: Incomplete Hydrolysis and Presence of Amide Impurity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | - Increase the concentration of the acid or base used for hydrolysis. - Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress to determine the optimal endpoint.[2][4] |
| Precipitation of Intermediate | - The intermediate amide may precipitate out of solution, slowing down its further hydrolysis. Ensure the chosen solvent system maintains the solubility of all species throughout the reaction. |
| Choice of Acid/Base | - For acidic hydrolysis, strong mineral acids like sulfuric acid or hydrochloric acid are typically effective.[4] - For basic hydrolysis, sodium hydroxide or potassium hydroxide are commonly used. The choice may depend on the substrate's stability. |
Data Presentation
Table 1: Representative Yields of Suzuki-Miyaura Coupling with Various Substituted Aryl Bromides.
The following data is illustrative and based on typical yields for Suzuki-Miyaura reactions of substituted aryl bromides with arylboronic acids. Actual yields for the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carbonitrile may vary depending on the specific reaction conditions.
| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 8 | ~80[8] |
Table 2: Influence of Reaction Conditions on the Hydrolysis of Nitriles.
This table provides general guidance on how reaction conditions can influence the product distribution in nitrile hydrolysis.
| Nitrile Substrate | Hydrolysis Conditions | Product | Notes |
| Aromatic Nitrile | Mild basic conditions (e.g., NaOH, mild heat) | Amide (major) | Partial hydrolysis is favored under milder conditions.[5] |
| Aromatic Nitrile | Strong acidic conditions (e.g., conc. H₂SO₄, heat) | Carboxylic Acid (major) | Harsher conditions drive the reaction to completion.[4][6] |
| Aromatic Nitrile | Alkaline H₂O₂ | Amide | A mild and selective method for converting nitriles to amides.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carbonitrile via Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzonitrile
-
4-(Trifluoromethoxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask under a positive flow of inert gas.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of 4'-Trifluoromethoxy-biphenyl-3-carbonitrile to this compound
Materials:
-
4'-Trifluoromethoxy-biphenyl-3-carbonitrile
-
Sulfuric acid (concentrated) or Sodium Hydroxide
-
Water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, dissolve 4'-Trifluoromethoxy-biphenyl-3-carbonitrile (1.0 equiv) in a mixture of water and a co-solvent like acetic acid or ethanol.
-
Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are consumed.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
The carboxylic acid product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure carboxylic acid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling and major side reactions.
Caption: Reaction pathway for the hydrolysis of the biphenyl nitrile intermediate.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Solubility of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in various reaction media. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound's solubility during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with the solubility of this compound.
Question: My this compound is not dissolving in the reaction solvent. What should I do?
Answer:
Initial insolubility is a common challenge with biphenyl carboxylic acids due to their rigid, crystalline structure. Here is a step-by-step approach to address this issue:
-
Gentle Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. Monitor the temperature carefully to avoid any potential degradation of your starting material or reagents.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance the dissolution rate.
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed. For instance, adding a small amount of a more polar solvent in which the compound is more soluble (like DMSO or DMF) to a less polar reaction solvent (like toluene or THF) can improve overall solubility.
Question: The compound precipitates out of the solution during the reaction. How can I prevent this?
Answer:
Precipitation during a reaction can be caused by a change in the composition of the reaction mixture, a change in temperature, or the formation of a less soluble species.
-
Maintain Temperature: If the reaction was initiated at a higher temperature to dissolve the starting material, ensure that the temperature is maintained throughout the reaction to prevent precipitation upon cooling.
-
Increase Solvent Volume: A simple solution is to increase the total volume of the solvent to maintain a lower concentration of all species in the solution.
-
pH Adjustment (for aqueous or protic media): The solubility of carboxylic acids is highly pH-dependent. In the presence of a base, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. If your reaction conditions allow, the addition of a suitable base can prevent precipitation.[1]
-
Homogeneous Catalysis: For reactions like Suzuki-Miyaura cross-couplings, using a soluble catalyst system can sometimes help to keep all reactants in the solution phase.
Question: I am performing a Suzuki-Miyaura coupling, and my biphenyl carboxylic acid starting material has poor solubility in the solvent system. What are my options?
Answer:
Solubility is a known issue in Suzuki-Miyaura reactions involving functionalized aryl halides. Here are some strategies:
-
Solvent System Optimization: A mixture of solvents is often effective. Common solvent systems for Suzuki couplings include toluene/ethanol/water or dioxane/water. The presence of water and a phase-transfer catalyst can be beneficial, especially when using an inorganic base.
-
Base Selection: The choice of base can influence the solubility of the carboxylic acid starting material. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may offer better solubility in purely organic media compared to inorganic bases like potassium carbonate or sodium carbonate, which are often used in aqueous-organic mixtures.
-
Use of Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can help to bring the reactants together across the phase boundary.
-
"One-Pot" Esterification/Coupling: If the free carboxylic acid is problematic, you could consider a "one-pot" procedure where the carboxylic acid is first converted to an ester in situ, followed by the cross-coupling reaction. The resulting ester is likely to have better solubility in common organic solvents.
Frequently Asked Questions (FAQs)
What is the predicted solubility of this compound in common solvents?
While experimental quantitative data is limited, predictions and data from similar compounds suggest the following:
-
Aqueous Solubility: Very low. The large hydrophobic biphenyl core and the trifluoromethoxy group significantly reduce water solubility.
-
Polar Aprotic Solvents (DMSO, DMF): Slightly to moderately soluble. These are often good choices for preparing stock solutions.
-
Alcohols (Methanol, Ethanol): Slightly soluble.
-
Ethers (THF, Dioxane): Sparingly soluble to slightly soluble.
-
Non-polar Solvents (Toluene, Hexane): Very low solubility.
How does the trifluoromethoxy group affect solubility compared to a methoxy or a trifluoromethyl group?
The trifluoromethoxy (-OCF3) group is highly lipophilic and electron-withdrawing. Compared to a methoxy (-OCH3) group, the -OCF3 group generally decreases solubility in polar solvents due to its increased hydrophobicity. Compared to a trifluoromethyl (-CF3) group, the lipophilicity is similar, and both significantly reduce aqueous solubility compared to a non-fluorinated analog.
Can I increase the aqueous solubility by adding a base?
Yes, this is a very effective strategy. As a carboxylic acid, this compound will react with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt is an ionic species and will have significantly higher solubility in water and other polar protic solvents.[1]
What is a good starting point for determining the solubility of this compound in a new solvent system?
A good starting point is to perform a simple qualitative test. Add a small, known amount of the compound (e.g., 1-5 mg) to a specific volume of the solvent (e.g., 1 mL) in a vial. Observe the solubility at room temperature and with gentle heating. This will give you a preliminary indication of whether the solvent is suitable for your intended reaction concentration. For more precise measurements, an experimental protocol for determining solubility is provided below.
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. However, the following table provides solubility data for the closely related compound, 4-Biphenylcarboxylic acid, in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though the actual values may differ due to the presence of the trifluoromethoxy group.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100g solvent) |
| Methanol | 25 | 0.135 | 2.68 |
| 35 | 0.185 | 3.67 | |
| 45 | 0.249 | 4.93 | |
| Ethanol | 25 | 0.118 | 2.34 |
| 35 | 0.161 | 3.19 | |
| 45 | 0.216 | 4.28 | |
| Acetone | 25 | 0.298 | 5.91 |
| 35 | 0.395 | 7.83 | |
| 45 | 0.518 | 10.27 | |
| Acetonitrile | 25 | 0.152 | 3.01 |
| 35 | 0.203 | 4.02 | |
| 45 | 0.268 | 5.31 | |
| Ethyl Acetate | 25 | 0.198 | 3.92 |
| 35 | 0.265 | 5.25 | |
| 45 | 0.351 | 6.96 | |
| Toluene | 25 | 0.021 | 0.42 |
| 35 | 0.032 | 0.63 | |
| 45 | 0.047 | 0.93 |
Data for 4-Biphenylcarboxylic acid, adapted from J. Chem. Eng. Data 2021, 66, 11, 4275–4285.
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Add approximately 10 mg of this compound to a small vial.
-
Add 1 mL of the desired solvent to the vial.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
If not fully dissolved, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
Protocol for Enhancing Solubility via Salt Formation
-
Suspend the desired amount of this compound in the aqueous or alcoholic reaction medium.
-
While stirring, add a suitable base (e.g., 1 M NaOH, solid K2CO3) dropwise or portion-wise.
-
Continue adding the base until the solid completely dissolves, indicating the formation of the soluble carboxylate salt.
-
Be mindful that the pH of the solution will become basic. Ensure this is compatible with your intended reaction.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: The relationship between a carboxylic acid and its soluble salt form.
References
Technical Support Center: Scaling Up the Synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of 3-bromobenzoic acid (or its ester derivative) with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the key challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: Scaling up this synthesis can present several challenges, including:
-
Catalyst efficiency and removal: Maintaining high catalytic activity with lower catalyst loading is crucial for cost-effectiveness. Residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient removal strategies.
-
Reaction kinetics and heat transfer: What works on a lab scale may not translate directly to a larger reactor. Poor mixing and inefficient heat transfer can lead to side reactions and decreased yields.
-
Product purification: Isolating the pure carboxylic acid from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, can be challenging at a larger scale.
-
Byproduct formation: Homocoupling of the boronic acid and deborylation are common side reactions that can reduce the yield of the desired product.
Q3: What are typical byproducts in this Suzuki-Miyaura coupling?
A3: Common byproducts include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of 4-(trifluoromethoxy)phenylboronic acid.
-
Protodeborylation product: Formation of trifluoromethoxybenzene from the boronic acid.
-
Boric acid: A standard byproduct of the Suzuki-Miyaura reaction.[3] The presence of the trifluoromethoxy group can potentially influence the electronic properties of the reactants, but specific byproducts derived from this group are not commonly reported as major issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated or used at a suboptimal loading. 2. Poor Base Selection: The chosen base may not be effective in promoting the transmetalation step. 3. Suboptimal Solvent System: The solvent may not be suitable for both reactants and the catalyst complex. 4. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Catalyst Optimization: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd/C) and ligands. Optimize catalyst loading; for scale-up, aim for lower mol%. 2. Base Screening: Test various inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome. 3. Solvent Selection: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective. The ratio may need optimization. 4. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature. |
| High Levels of Impurities | 1. Homocoupling of Boronic Acid: This is a common side reaction, often exacerbated by the presence of oxygen. 2. Unreacted Starting Materials: Incomplete conversion of either the aryl halide or the boronic acid. 3. Byproducts from Side Reactions: Formation of other unexpected compounds. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. 2. Stoichiometry Adjustment: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. 3. Purification Strategy: Develop a robust purification protocol. This may involve pH adjustment to precipitate the carboxylic acid, followed by recrystallization from a suitable solvent system. The use of activated carbon can help in removing colored impurities. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during workup. 2. Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. | 1. Solvent Swap: After the reaction, consider a solvent swap to a solvent in which the product has lower solubility to facilitate precipitation or crystallization. 2. Workup Optimization: Acidifying the aqueous layer to a specific pH (typically pH 3-4) will precipitate the carboxylic acid.[4] Adding brine can help to break emulsions. |
| Residual Palladium in Final Product | 1. Inefficient Catalyst Removal: Simple filtration may not be sufficient to remove all palladium residues, especially with homogeneous catalysts. | 1. Use of Scavengers: Employ palladium scavengers such as activated carbon or functionalized silica gels. 2. Recrystallization: Multiple recrystallizations of the final product can significantly reduce the levels of residual palladium. 3. Choice of Catalyst: For easier removal, consider using a heterogeneous catalyst like Pd/C, which can be filtered off more effectively. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Methyl 3-bromobenzoate
-
4-(Trifluoromethoxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-bromobenzoate (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.02 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Hydrolysis:
-
Dissolve the crude methyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (e.g., 2.5 eq) and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete.
-
-
Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to pH 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Quantitative Data
The following tables provide representative data for the Suzuki-Miyaura coupling to synthesize biphenyl carboxylic acid derivatives. Note that specific yields and purity for this compound at scale will depend on optimized conditions.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 | [5] |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~90 | Hypothetical, based on[5] |
| 1-Bromo-4-methylbenzene | Phenylboronic acid | Pd/AC | K₂CO₃ | 1-Hexanol/Toluene | 120 | 1 | >95 | [6] |
Table 2: Impact of Catalyst Loading on Yield (Hypothetical for Scale-Up)
| Scale | Catalyst | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| Lab Scale (1g) | Pd(PPh₃)₄ | 2.0 | 90 | >98 |
| Pilot Scale (1kg) | Pd(PPh₃)₄ | 0.5 | 85 | >97 |
| Pilot Scale (1kg) | Pd/C | 1.0 | 88 | >98 |
Visualizations
Synthesis Pathway
Caption: Synthetic route to the target compound via Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Relationship of Key Parameters in Suzuki-Miyaura Coupling
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chromatography Purification of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using chromatography.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for this compound are tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape is a common issue. The likely causes and corresponding solutions are outlined below.
-
Secondary Interactions: The carboxylic acid group of the analyte can interact with residual silanols on silica-based stationary phases, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid (predicted to be around 4.01), the compound may exist in both ionized and non-ionized forms, causing peak broadening or splitting.[4][5][6]
-
Column Overload: Injecting too much sample can lead to peak fronting.[1]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
2. Co-elution with Impurities
-
Question: I am observing co-elution of my target compound with impurities. How can I improve the separation?
-
Answer: Co-elution occurs when the chosen chromatographic conditions do not provide sufficient resolution.[1] Here are some strategies to improve separation:
-
Optimize Selectivity by Changing the Stationary Phase:
-
If you are using a standard C18 column, switching to a column with a different chemistry can alter selectivity.[1] A biphenyl phase can provide enhanced selectivity for aromatic compounds like this one through π-π interactions.[3] A fluorinated stationary phase might also offer unique selectivity for this fluorinated molecule.[7][8]
-
-
Optimize Selectivity by Changing the Mobile Phase:
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with an alternative separation mechanism, such as moving from reversed-phase to hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC).[1]
-
3. Variable Retention Times
-
Question: The retention time for my compound is shifting between injections. What could be the cause?
-
Answer: Fluctuating retention times can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition due to evaporation of a volatile component can lead to shifts in retention.[10]
-
Solution: Ensure accurate and consistent mobile phase preparation. It is recommended to prepare fresh mobile phase daily and keep the reservoirs capped.[11]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run sequence.[10]
-
Solution: Ensure the column is fully equilibrated with the mobile phase. This can be monitored by observing a stable baseline.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[11]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[11]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and thus, variable retention times.[5][11]
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance. If you suspect a problem, consult the instrument's troubleshooting guide.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for reversed-phase HPLC method development for this compound?
A1: A good starting point for method development would be a C18 or a biphenyl stationary phase.[1][3] For the mobile phase, a gradient elution with acetonitrile and water, both containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is recommended.[1][3] The acid will suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Q2: How does the trifluoromethoxy group affect the chromatography of this compound?
A2: The trifluoromethoxy group is strongly electron-withdrawing and increases the hydrophobicity of the molecule. This can lead to strong retention in reversed-phase chromatography. Fluorinated phases can sometimes offer unique selectivity for fluorinated compounds due to specific interactions.[7][8]
-
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A3: Both acetonitrile and methanol can be used as organic modifiers in reversed-phase chromatography.[4] The choice between them can affect the selectivity of the separation.[1] It is often beneficial to screen both solvents during method development to see which one provides better resolution for your specific sample.
-
Q4: My column backpressure is high. What should I do?
A4: High backpressure is usually an indication of a blockage in the system.[2] First, try to identify the source of the blockage by systematically removing components (starting from the column) and checking the pressure. If the column is the cause, you can try back-flushing it. To prevent this, always filter your samples and mobile phases, and consider using a guard column.[2]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization will likely be required.
-
Column Selection:
-
Primary recommendation: Biphenyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Alternative: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Gradient Program: A linear gradient from 5% to 95% B over 15 minutes is a good starting point.[3]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: A UV detector set at an appropriate wavelength (e.g., 254 nm) should be suitable for this aromatic compound.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.
-
-
Data Analysis:
-
Analyze the chromatogram for peak shape, resolution, and retention time.
-
Collect the fractions corresponding to the main peak of the target compound.
-
Combine the pure fractions and remove the solvent to isolate the purified compound.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of different stationary phases for the purification of this compound based on typical performance characteristics.
| Stationary Phase | Retention Factor (k') | Tailing Factor | Resolution (Rs) of Target from Key Impurity |
| C18 | 8.2 | 1.8 | 1.3 |
| Biphenyl | 7.5 | 1.2 | 2.1 |
| Phenyl-Hexyl | 7.8 | 1.4 | 1.7 |
Note: This data is illustrative and the actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
Caption: General experimental workflow for HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. 199528-28-4 CAS MSDS (4'-TRIFLUOROMETHYL-BIPHENYL-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
preventing decomposition of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by environmental factors such as temperature, light, and the presence of reactive chemical species. The biphenyl carboxylic acid structure suggests potential for decarboxylation at elevated temperatures.[1] The trifluoromethoxy group is generally stable, but the overall stability of the molecule can be compromised by harsh conditions.[2][3][4]
Q2: How should I properly store this compound to minimize decomposition?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[5][6] The ideal storage conditions involve maintaining the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[5] For fluorinated compounds, storage at low temperatures, ranging from -20°C to room temperature (around 20-25°C), is often recommended depending on the compound's reactivity.[5]
Q3: What are the potential degradation pathways for this compound?
Q4: Are there any known incompatible materials that I should avoid?
A4: Yes, you should avoid storing or mixing this compound with strong oxidizing agents, strong bases, and strong acids, as these can catalyze its decomposition.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in a Recently Purchased Batch
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Shipping or Short-Term Storage | Review the shipping conditions and short-term storage environment upon receipt. | If the compound was exposed to high temperatures or direct sunlight, contact the supplier and request an analysis or replacement. Always store the compound under recommended conditions immediately upon receipt. |
| Inherent Impurities from Synthesis | Request the certificate of analysis (CoA) from the supplier to check the purity and impurity profile. | Compare the impurities you've detected with those listed on the CoA. If they differ significantly, it may indicate decomposition after manufacturing. |
| Contamination during Handling | Evaluate your internal handling procedures. | Ensure that all spatulas, glassware, and other equipment are clean and dry before use. Avoid introducing contaminants from other reagents. |
Issue 2: Degradation Observed During an Experiment
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Reaction Temperature | Monitor the reaction temperature closely. Biphenyl carboxylic acids can decarboxylate at elevated temperatures.[1] | If possible, lower the reaction temperature. Consider using a milder catalyst or extending the reaction time at a lower temperature. |
| Presence of Incompatible Reagents | Review all reagents used in the reaction for potential incompatibilities (e.g., strong oxidizers, strong bases).[6] | If an incompatible reagent is identified, explore alternative synthetic routes or use a protecting group for the carboxylic acid functionality. |
| Exposure to Light (Photodegradation) | Conduct the experiment in a fume hood with the sash down and, if necessary, shield the reaction vessel from light. Many fluorinated compounds are photosensitive.[5] | Use amber glassware or wrap the reaction flask in aluminum foil to prevent light exposure. |
| Presence of Oxygen (Oxidation) | If the reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere. | Purge the reaction vessel with an inert gas like argon or nitrogen before adding reagents and maintain a positive pressure of the inert gas throughout the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.[6] Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.[6] Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.[3] Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours. Also, heat a solution of the compound under reflux. Withdraw samples at different time points, dissolve/dilute in the mobile phase, and analyze by HPLC.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Shield a control sample from light. Analyze the samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Forced degradation samples from Protocol 1
-
HPLC-grade solvents and buffers
Methodology:
-
Column and Mobile Phase Selection: Start with a standard C18 column. A typical mobile phase could be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Method Optimization: Inject the mixture of forced degradation samples and optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.
-
Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability.
-
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
Caption: Troubleshooting guide for addressing observed decomposition.
References
reaction monitoring techniques for 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, with a focus on reaction monitoring techniques and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction between a boronic acid (or boronic ester) and an organohalide. For this specific synthesis, the reactants are typically 3-halobenzoic acid (or its ester) and (4-(trifluoromethoxy)phenyl)boronic acid .
Caption: General Suzuki-Miyaura coupling scheme.
Reaction Monitoring Techniques
Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and determining the reaction endpoint.[3] This section compares the most common techniques for monitoring the Suzuki-Miyaura coupling.
Q2: Which analytical techniques are recommended for monitoring this reaction?
High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques.[3][4][5] For real-time, in-situ monitoring, techniques like Raman spectroscopy can also be employed, particularly in process development settings.[6]
Q3: How does Thin-Layer Chromatography (TLC) help in monitoring the reaction?
TLC is a rapid, simple, and cost-effective method to qualitatively assess reaction progress.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of reactants and the formation of the new product spot. The relative polarity of the starting materials and the biphenyl product is usually different enough to allow for clear separation.[7]
Q4: What are the advantages of using High-Performance Liquid Chromatography (HPLC)?
HPLC offers high-resolution, quantitative analysis of the reaction mixture.[3] It is ideal for:
-
Accurately determining the percentage conversion of starting materials.[3]
-
Quantifying the formation of the desired product.
-
Detecting and quantifying byproducts and impurities.
-
Optimizing reaction conditions through kinetic studies.[8]
Q5: Can Nuclear Magnetic Resonance (NMR) be used for reaction monitoring?
Yes, NMR spectroscopy is an excellent tool due to its quantitative nature and ability to provide detailed structural information.[5] For this specific molecule, ¹⁹F NMR can be particularly powerful. The trifluoromethoxy (-OCF₃) group provides a distinct signal in the ¹⁹F spectrum, allowing for clear differentiation between any fluorine-containing starting materials and the final product. It is possible to analyze the reaction mixture directly without deuterated solvents or complex workups.[5]
Comparison of Monitoring Techniques
| Technique | Speed & Cost | Information Provided | Key Advantages | Limitations |
| TLC | Fast, very low cost | Qualitative (conversion, presence of product) | Simple, rapid, minimal sample prep.[4] | Non-quantitative, lower resolution. |
| HPLC/UPLC | Moderate speed & cost | Quantitative (% conversion, yield, purity) | High resolution, high sensitivity, accurate.[3] | Requires method development, more complex setup. |
| LC-MS | Moderate speed, higher cost | Quantitative + Mass ID (byproducts) | Confirms identity of peaks (product, impurities).[3] | Higher equipment cost and maintenance. |
| NMR | Slow, high cost | Quantitative + Structural Info | Unambiguous structural data, in-situ possible.[5] | Lower sensitivity, higher equipment cost. |
| Raman | Fast, high cost | Real-time kinetics (in-situ) | Non-invasive, real-time monitoring.[6] | Requires specialized probes, higher initial cost. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. If necessary, activate the plate by baking at 80-100°C for 10-15 minutes to remove moisture.[4]
-
Sample Preparation: At a specific time point, withdraw a small aliquot (10-20 µL) of the reaction mixture using a glass capillary. Dilute the aliquot in 100-200 µL of a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a pencil-drawn baseline on the TLC plate, spot the diluted reaction mixture. Also, spot solutions of your starting materials (3-halobenzoic acid and the boronic acid) for comparison.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate, such as 7:3 or 1:1). The optimal solvent system will depend on the exact substrates and should be determined experimentally.[7]
-
Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp at 254 nm.[1] The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Protocol 2: Reaction Monitoring by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating the starting materials, product, and potential byproducts. A C18 or Biphenyl column is often effective.[9][10] The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.[3]
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a solvent like acetonitrile or methanol.[3] This stops the reaction in the sample and prepares it for analysis. An internal standard can be added to this quenching solution for more precise quantification.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Monitor the chromatogram for the disappearance of reactant peaks and the growth of the product peak. Integrate the peak areas to calculate the percentage conversion and relative purity over time.[3]
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common synthesis issues.
Q6: My TLC/HPLC shows significant amounts of starting material even after a long reaction time. What should I do?
This indicates an incomplete or stalled reaction. Potential causes and solutions are:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, active catalyst and appropriate phosphine ligands.[11]
-
Base Issues: The base (e.g., K₂CO₃, Cs₂CO₃) may be of poor quality, not sufficiently basic, or poorly soluble. Try a different base or ensure it is finely powdered.[12]
-
Low Temperature: The reaction may require more thermal energy. Consider increasing the temperature, but monitor for byproduct formation.
-
Poor Solubility: One of the starting materials may not be sufficiently soluble in the chosen solvent system.[12] Consider switching to a different solvent like DMF or dioxane.[12]
Q7: HPLC-MS analysis shows a peak with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?
Boronic acid homocoupling is a very common side reaction, often promoted by the presence of oxygen.[13][14][15]
-
Degas Thoroughly: Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[14]
-
Reagent Quality: Use high-quality boronic acid, as impurities can sometimes promote side reactions.
Q8: I see a byproduct that corresponds to my starting aryl halide without the bromine/iodine (dehalogenation). What is the cause?
Dehalogenation is a side reaction where the halide is replaced by a hydrogen atom.[13][15]
-
Reaction Conditions: This can sometimes be promoted by certain bases or solvent impurities.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the rate of reductive elimination versus side reactions. Consider screening different ligands.[11]
Q9: My reaction mixture turned black and precipitated a solid. What happened?
The formation of a black precipitate is often indicative of the palladium(0) catalyst decomposing to form palladium black.[13] While some color change is normal, heavy precipitation means the active catalyst is crashing out of solution, which will stop the reaction.
-
Ligand Choice: Use a suitable phosphine ligand to stabilize the palladium(0) species in the catalytic cycle.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. vapourtec.com [vapourtec.com]
- 9. scielo.br [scielo.br]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
stability testing of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound under acidic conditions?
A1: The primary stability concerns involve the potential hydrolysis of the trifluoromethoxy group and potential degradation of the biphenyl-carboxylic acid core. The trifluoromethoxy group, while generally more stable than a methoxy group, can undergo hydrolysis under strong acidic conditions to form a hydroxyl group and subsequently a phenol. The carboxylic acid and the biphenyl ring system are generally stable, but extreme conditions could lead to decarboxylation or other secondary degradation pathways.
Q2: I am not observing any degradation of the compound in my acid stability study. What could be the reason?
A2: If no degradation is observed, consider the following:
-
Insufficient Stress Conditions: The acidic conditions (concentration of acid, temperature, and duration) may not be harsh enough to induce degradation. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[1][2] You may need to increase the acid concentration, temperature, or prolong the exposure time.
-
High Intrinsic Stability: The compound might be highly stable under the tested acidic conditions. It is crucial to test a range of conditions to confirm its intrinsic stability.[3]
-
Analytical Method Not Stability-Indicating: Your analytical method, likely HPLC, may not be able to separate the parent compound from its degradation products. It is essential to develop and validate a stability-indicating assay method (SIAM).
Q3: My analytical results show multiple unexpected peaks. How do I identify if they are actual degradants?
A3: The appearance of multiple peaks can be attributed to several factors:
-
Degradation Products: These are the primary peaks of interest.
-
Impurities: The starting material may contain impurities that are now resolved by the chromatographic method.
-
Artifacts: The sample preparation or analytical method itself might introduce artifacts.
To differentiate, you should:
-
Analyze a control sample (compound in solvent without acid) under the same conditions.
-
Perform peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks.
-
Utilize mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass of the parent peak and the new peaks to propose potential structures for the degradants.
Q4: The recovery of my compound is significantly lower than expected, but I don't see major degradation peaks. What could be happening?
A4: Low mass balance with no corresponding major degradant peaks can be due to:
-
Precipitation: The compound or its degradants may have precipitated out of the solution, especially if the pH or solvent composition has changed. Visually inspect your samples.
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such species.
-
Adsorption: The compound or its degradants might be adsorbing to the surface of the sample vial or container. Using silanized vials can mitigate this issue.
-
Volatility: A degradant could be volatile and lost during sample preparation or analysis.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| No Degradation Observed | Insufficient stress (acid concentration, temperature, time). | Increase the severity of the stress conditions incrementally (e.g., increase HCl concentration from 0.1N to 1N, increase temperature from 60°C to 80°C). |
| Analytical method is not stability-indicating. | Develop a new HPLC method with a different column, mobile phase, or gradient to achieve separation. Validate the method by spiking with potential impurities if available. | |
| Rapid/Complete Degradation | Stress conditions are too harsh. | Reduce the acid concentration, temperature, or duration of the study.[3] |
| Poor Peak Shape (Tailing/Fronting) | Column overload or secondary interactions. | Decrease the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column degradation due to strong acid. | Use an acid-stable HPLC column. Neutralize the sample before injection if possible without causing precipitation. | |
| Inconsistent Results | Variability in experimental conditions. | Ensure precise control over temperature, time, and concentrations. Prepare fresh solutions for each experiment. |
| Sample preparation errors. | Use a validated sample preparation procedure. Ensure complete dissolution and accurate dilutions. |
Experimental Protocols
Protocol: Forced Degradation under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)
-
Acid-stable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of 100 µg/mL.
-
Stress Sample Preparation:
-
To a volumetric flask, add an aliquot of the stock solution.
-
Add a sufficient volume of 1N HCl to achieve the desired final acid concentration (e.g., 0.1N HCl).
-
Dilute to the final volume with the dissolution solvent to achieve a final drug concentration of 100 µg/mL.
-
Prepare a blank solution containing only the solvent and 0.1N HCl.
-
3. Stress Conditions:
-
Incubate the stress sample and the blank solution in a constant temperature bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately cool the withdrawn aliquots to room temperature and neutralize with an equivalent amount of NaOH to stop the degradation.
4. Analytical Method:
-
HPLC Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or λmax of the compound)
-
-
Inject the prepared standard, stressed samples, and blank into the HPLC system.
5. Data Analysis:
-
Identify and quantify the parent peak and any degradation products.
-
Calculate the percentage of degradation at each time point.
-
Perform a mass balance calculation to account for all components.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
Data Presentation
Table 1: Summary of Acid Degradation of this compound at 60°C
| Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Recovery (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 99.8 |
| 4 | 90.5 | 6.2 | 2.9 | 99.6 |
| 8 | 82.1 | 11.3 | 5.4 | 98.8 |
| 12 | 75.3 | 15.8 | 7.6 | 98.7 |
| 24 | 62.8 | 25.1 | 11.2 | 99.1 |
Table 2: Potential Degradation Products Identified by LC-MS
| Peak | Retention Time (min) | [M+H]⁺ | Proposed Structure |
| Parent | 15.2 | 283.05 | This compound |
| Degradant 1 | 12.8 | 265.04 | 4'-Hydroxy-biphenyl-3-carboxylic acid |
| Degradant 2 | 10.5 | 219.07 | Biphenyl-3-carboxylic acid |
Visualizations
Caption: Workflow for acid-induced forced degradation study.
Caption: A potential degradation pathway under acidic conditions.
References
Validation & Comparative
A Comparative Analysis of 4'-Trifluoromethoxy and 4'-Trifluoromethyl Biphenyl Carboxylic Acids: Unraveling Structure-Activity Relationships
A comprehensive comparison of the biological activities of 4'-trifluoromethoxy and 4'-trifluoromethyl substituted biphenyl carboxylic acids remains challenging due to a notable lack of publicly available experimental data for the 4'-trifluoromethoxy analog. While research has illuminated the hypolipidemic properties of 4'-trifluoromethyl-2-biphenyl carboxylic acid, a direct comparative analysis is currently impeded by the absence of corresponding data for its trifluoromethoxy counterpart.
This guide aims to synthesize the existing knowledge on 4'-trifluoromethyl biphenyl carboxylic acid and highlight the data gap concerning the 4'-trifluoromethoxy derivative. This analysis is crucial for researchers and drug development professionals seeking to understand the nuanced effects of these two closely related functional groups on the biological activity of the biphenyl carboxylic acid scaffold.
Chemical Structures
The foundational structures of the two compounds differ by a single oxygen atom, a distinction with significant implications for their electronic and steric properties.
| Compound Name | Chemical Structure |
| 4'-Trifluoromethoxy biphenyl carboxylic acid | |
| 4'-Trifluoromethyl biphenyl carboxylic acid |
Caption: Chemical structures of 4'-trifluoromethoxy biphenyl carboxylic acid and 4'-trifluoromethyl biphenyl carboxylic acid.
Biological Activity: A Tale of Missing Data
A critical review of the scientific literature, including peer-reviewed articles and patent databases, reveals a significant disparity in the available biological data for these two compounds.
4'-Trifluoromethyl Biphenyl Carboxylic Acid: Hypolipidemic Activity
Research has demonstrated that 4'-trifluoromethyl-2-biphenyl carboxylic acid exhibits hypolipidemic activity. This suggests a potential role for this compound in lowering lipid levels in the body, a therapeutic target for various metabolic disorders. However, detailed quantitative data from head-to-head comparative studies with its trifluoromethoxy analog are not available.
4'-Trifluoromethoxy Biphenyl Carboxylic Acid: A Knowledge Gap
Despite extensive searches, no specific biological activity data for 4'-trifluoromethoxy biphenyl carboxylic acid could be identified in the public domain. This absence of information makes a direct and evidence-based comparison of its activity relative to the trifluoromethyl analog impossible at this time. Structure-activity relationship (SAR) studies on broader classes of biphenyl carboxylic acids have been conducted, but these have not specifically detailed the effects of the 4'-trifluoromethoxy substitution.
Experimental Protocols and Signaling Pathways: An Uncharted Territory
The lack of biological data for 4'-trifluoromethoxy biphenyl carboxylic acid extends to the absence of published experimental protocols and identified signaling pathways. To conduct a thorough comparative analysis, detailed methodologies for key biological assays would be required for both compounds. Similarly, an understanding of the molecular targets and signaling cascades they modulate is essential for a complete activity profile.
Future Directions and a Call for Research
The comparison between 4'-trifluoromethoxy and 4'-trifluoromethyl substituents is of significant interest in medicinal chemistry. The trifluoromethoxy group is often explored as a bioisostere of the trifluoromethyl group, offering potential advantages in terms of metabolic stability, lipophilicity, and target engagement.
To address the current knowledge gap, further research is imperative. The following experimental avenues would be critical:
-
Synthesis and Biological Screening: The synthesis of various isomers of 4'-trifluoromethoxy biphenyl carboxylic acid followed by broad biological screening would be the first step in uncovering its pharmacological profile.
-
Head-to-Head Comparative Studies: Direct comparative studies of the 4'-trifluoromethoxy and 4'-trifluoromethyl analogs in relevant in vitro and in vivo models are necessary to delineate the differences in their potency, efficacy, and potential mechanisms of action.
-
Physicochemical Property Profiling: A thorough investigation of the physicochemical properties (e.g., pKa, logP, solubility) of both compounds would provide a foundation for understanding their pharmacokinetic and pharmacodynamic differences.
Conclusion
While the hypolipidemic potential of 4'-trifluoromethyl-2-biphenyl carboxylic acid has been established, the biological activity of its 4'-trifluoromethoxy counterpart remains an open question. The absence of experimental data for the latter precludes a meaningful and quantitative comparison. This guide serves to highlight this critical gap in the scientific literature and to encourage further investigation into the structure-activity relationships of these intriguing fluorinated biphenyl carboxylic acids. Such studies will be invaluable for the rational design of novel therapeutic agents.
Navigating the Fluorinated Landscape: A Comparative Analysis of Fluorinated Biphenyl Isomers' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the biphenyl scaffold has become a powerful tool in medicinal chemistry, offering a means to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile. The position of the fluorine atom(s) on the biphenyl ring can dramatically alter these properties, leading to a wide spectrum of biological effects. This guide provides a comparative overview of the biological activity of fluorinated biphenyl isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
While a comprehensive head-to-head comparison of all positional isomers of simple fluorobiphenyls across various biological targets is not extensively documented in a single study, this guide synthesizes available data from studies on more complex fluorinated biphenyl derivatives and metabolic studies of different isomers to illustrate the profound impact of fluorine's placement.
Anti-HIV Activity of Fluorinated Biphenyl Analogs
A prominent example of how fluorine substitution impacts biological activity is seen in a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, which have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The data below showcases the significant enhancement in antiviral potency and selectivity upon fluorination.
Quantitative Biological Data: Anti-HIV-1 Activity
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| JK-4b (non-fluorinated precursor) | WT HIV-1 | 1.0 | 2.08 | 2059 |
| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[1]
The fluorinated compound 5t exhibited a remarkable 32-fold increase in selectivity compared to its non-fluorinated precursor JK-4b .[1] This highlights the potential of fluorine substitution to significantly improve the therapeutic window of a drug candidate. The study also noted that double fluorination at the 3,5-positions of the phenyl ring generally led to improved inhibitory activity against the HIV-1 virus compared to single fluorine substitutions.[1]
Metabolic Stability of Fluorinated Biphenyl Isomers
The position of fluorine can also influence the metabolic fate of biphenyl compounds. Cytochrome P450 (CYP) enzymes are major players in drug metabolism, and their interaction with fluorinated biphenyls can be isomer-dependent.
Comparative Metabolism of Fluorobiphenyl Isomers
One study investigated the in vitro metabolism of biphenyl and 4-halobiphenyls, including 4-fluorobiphenyl, by CYP-dependent monooxygenases.[2] The major metabolic pathway for all these compounds was 4'-hydroxylation. However, a key difference was observed in the minor metabolic route. For biphenyl, this was 2-hydroxylation, whereas for all 4-halobiphenyls, it shifted to 3-hydroxylation (ortho to the halogen).[2]
Another study on more complex biphenyl derivatives, 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid, found that these fluorinated compounds were metabolized more slowly than the non-fluorinated parent compound. This suggests that fluorination can be used to block metabolically labile sites and enhance a compound's metabolic half-life.
Experimental Protocols
Anti-HIV-1 Activity Assay
Cell Culture and Virus: MT-4 cells are utilized for the anti-HIV assays. These cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The wild-type HIV-1 strain (IIIB) is used for infection.
Cytotoxicity Assay:
-
Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.
-
Assess cell viability using the MTT method. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol in PBS to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Antiviral Activity Assay:
-
Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.
-
Determine the number of viable cells using the MTT method as described above.
-
The 50% effective concentration (EC50) is calculated from the dose-response curve.
Cytochrome P450 Metabolism Assay
In Vitro Metabolism with Liver Microsomes:
-
Hepatic microsomes are prepared from rats pretreated with enzyme inducers like phenobarbitone or 3-methylcholanthrene.
-
Incubations are carried out containing the fluorinated biphenyl substrate, liver microsomes, and an NADPH-generating system in a suitable buffer.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is terminated by the addition of an organic solvent.
-
The metabolites are extracted and analyzed by techniques such as high-performance liquid chromatography (HPLC) to identify and quantify the hydroxylated products.
Visualizing Structure-Activity Relationships and Experimental Workflows
Caption: Impact of fluorine position on biphenyl properties.
Caption: Workflow for Anti-HIV-1 activity screening.
Caption: In vitro metabolism assay workflow.
References
Unambiguous Structure Determination: A Comparative Guide to the Validation of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural validation, with alternative spectroscopic methods for the characterization of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, an unambiguous structural assignment is paramount for understanding drug-target interactions, optimizing efficacy, and ensuring safety. While various analytical techniques contribute to elucidating a molecule's structure, single-crystal X-ray crystallography provides the most definitive and high-resolution data.
This guide will use the structural validation of this compound and its analogs as a case study to compare and contrast the capabilities of X-ray crystallography with other widely used spectroscopic techniques.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following table summarizes the quantitative and qualitative data obtained from different analytical techniques for the structural validation of biphenyl carboxylic acid derivatives.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information | Chemical shifts (ppm), coupling constants (Hz), integration | Mass-to-charge ratio (m/z) | Wavenumber (cm⁻¹) of absorbed infrared radiation |
| Information Provided | Unambiguous molecular structure and stereochemistry, intermolecular interactions | Connectivity of atoms (proton and carbon framework), functional group proximity | Molecular weight, elemental composition (High-Resolution MS) | Presence of specific functional groups (e.g., C=O, O-H, C-F) |
| Sample Requirement | Single, high-quality crystal | Solution (typically mg scale) | Small amount of sample (µg to ng) | Solid or liquid sample (mg scale) |
| Resolution | Atomic resolution (typically < 1 Å) | Indirect structural information | Provides molecular formula, not 3D structure | Functional group level |
| Ambiguity | Low to none for well-ordered crystals | Can be ambiguous for complex molecules or isomers | Isomers cannot be distinguished | Ambiguous for molecules with many similar functional groups |
Experimental Protocols
Single-Crystal X-ray Crystallography of a Biphenyl Carboxylic Acid Analog
The following protocol is based on the reported single-crystal X-ray analysis of a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid[1].
-
Synthesis and Crystallization: The biphenyl carboxylic acid derivative is synthesized, and single crystals suitable for X-ray diffraction are grown from a suitable solvent, such as ethanol, at room temperature through slow evaporation[1].
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations[2].
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F²[1][3]. This process involves fitting the atomic positions and thermal parameters to the observed diffraction intensities.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and the quality of the fit to the experimental data.
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic techniques is typically employed for the initial characterization and ongoing quality control of small molecules[4][5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., aromatic, carbonyl, aliphatic).
-
-
Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing infrared radiation through the sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of different functional groups within the molecule, such as the characteristic stretches for a carboxylic acid O-H and C=O, and C-F bonds.
Experimental Workflow for X-ray Crystallography
References
- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of Trifluoromethoxy and Methoxy Biphenyl Carboxylic Acids for Researchers and Drug Development Professionals
A detailed examination of trifluoromethoxy- and methoxy-substituted biphenyl carboxylic acids reveals significant differences in their physicochemical properties and biological activities, offering distinct advantages for drug design and development. The highly electronegative and lipophilic nature of the trifluoromethoxy group imparts enhanced metabolic stability and increased lipophilicity compared to the methoxy analogue, influencing potency and pharmacokinetic profiles.
This guide provides a comprehensive comparison of these two important classes of molecules, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal scaffold for their therapeutic targets.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a trifluoromethoxy (-OCF₃) group in place of a methoxy (-OCH₃) group on a biphenyl carboxylic acid scaffold dramatically alters its electronic and physical properties. The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to its methoxy counterpart. This increased acidity can influence a compound's ionization state at physiological pH, impacting its solubility, permeability, and interaction with biological targets.
Furthermore, the trifluoromethoxy group is significantly more lipophilic than the methoxy group.[1] This increased lipophilicity, as indicated by a higher LogP value, can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] However, it can also lead to increased plasma protein binding and potential off-target effects if not carefully optimized.
| Property | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | 4'-Methoxy-biphenyl-4-carboxylic acid |
| pKa | Predicted to be lower (more acidic) than the methoxy analogue due to the strong electron-withdrawing nature of the -OCF₃ group. | The pKa of p-methoxybenzoic acid is approximately 4.49.[2] |
| LogP | Predicted XlogP: 4.3 | Computed XLogP3-AA: 3.6[3] |
| Molecular Weight | 282.22 g/mol | 228.24 g/mol [4][5] |
| Molecular Formula | C₁₄H₉F₃O₃[6] | C₁₄H₁₂O₃[4][5] |
Table 1. Comparison of Physicochemical Properties.
Synthesis Strategies
The synthesis of both trifluoromethoxy and methoxy biphenyl carboxylic acids can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4'-Methoxy-biphenyl-4-carboxylic acid
A typical synthesis involves the palladium-catalyzed cross-coupling of a methoxyphenylboronic acid with a halobenzoic acid.[7]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura synthesis of 4'-methoxy-biphenyl-4-carboxylic acid.
Synthesis of 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
The synthesis of the trifluoromethoxy analogue can also be accomplished via a Suzuki-Miyaura coupling, utilizing 4-(trifluoromethoxy)phenylboronic acid and a suitable halobenzoic acid.
Biological Activity: Targeting Cancer and Metabolic Diseases
Biphenyl carboxylic acid derivatives have shown promise in various therapeutic areas, including oncology and metabolic disorders. The nature of the substituent at the 4'-position significantly influences their biological activity.
Anticancer Activity
Derivatives of biphenyl carboxylic acid have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8] Allosteric inhibition of EGFR is an attractive strategy to overcome resistance to traditional ATP-competitive inhibitors.[8]
Signaling Pathway of EGFR Inhibition:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.
[9][10]1. Preparation of Phases: Saturate n-octanol with water and water with n-octanol. 2. Sample Preparation: Dissolve a known amount of the biphenyl carboxylic acid in one of the phases. 3. Equilibration: Mix the two phases in a flask and shake until equilibrium is reached. 4. Phase Separation: Separate the two phases by centrifugation. 5. Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. 6. Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
[11]1. Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acids for a specified period (e.g., 48 or 72 hours). 3. MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
[11]#### In Vivo Hypolipidemic Activity Assay
This assay evaluates the ability of a compound to lower lipid levels in an animal model.
[12][13]1. Induction of Hyperlipidemia: Induce high cholesterol in rodents by feeding them a high-fat diet for a specific period. 2[12]. Compound Administration: Administer the test compounds (trifluoromethoxy and methoxy biphenyl carboxylic acids) and a control (e.g., a statin) to different groups of hyperlipidemic animals. 3[13]. Blood Sample Collection: Collect blood samples at specified time points. 4. Lipid Profile Analysis: Analyze the serum for total cholesterol, LDL-C, HDL-C, and triglycerides. 5[12]. Data Analysis: Compare the lipid profiles of the treated groups to the control group to determine the hypolipidemic efficacy of the compounds.
Conclusion
The choice between a trifluoromethoxy and a methoxy substituent on a biphenyl carboxylic acid scaffold has profound implications for the resulting molecule's physicochemical properties and biological activity. The trifluoromethoxy group offers advantages in terms of metabolic stability and lipophilicity, which can lead to improved potency and pharmacokinetic properties. However, careful optimization is required to manage potential increases in off-target effects. The methoxy group, while less metabolically stable, provides a less lipophilic and more synthetically accessible alternative. This comparative guide provides the foundational data and experimental context for researchers to make informed decisions in the design and development of novel therapeutics based on the biphenyl carboxylic acid scaffold.
References
- 1. rsc.org [rsc.org]
- 2. Solved . p-methoxybenzoic acid has a pKa of 4.49 while | Chegg.com [chegg.com]
- 3. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid | C14H12O3 | CID 2759552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4′-Methoxybiphenyl-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 8. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. japer.in [japer.in]
The Pivotal Role of Substitution in Biphenyl-3-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of substituted biphenyl-3-carboxylic acids reveals a versatile scaffold with tunable biological activities, finding applications as potent inhibitors of URAT1 for gout therapy, FAAH inhibitors for pain and anxiety, and as cytotoxic agents in cancer. The nature and position of substituents on the biphenyl core are critical determinants of potency and selectivity, a relationship this guide explores through comparative data, detailed experimental protocols, and pathway visualizations.
Substituted biphenyl-3-carboxylic acids have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable ability to interact with a variety of biological targets. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on three key therapeutic areas: inhibition of Urate Transporter 1 (URAT1), inhibition of Fatty Acid Amide Hydrolase (FAAH), and anticancer activity against breast cancer cell lines.
Comparative Analysis of Biological Activity
The biological activity of substituted biphenyl-3-carboxylic acids is profoundly influenced by the substitution pattern on both phenyl rings. The following tables summarize the quantitative data for key compounds across different biological targets.
URAT1 Inhibition
The inhibition of URAT1 is a key strategy for the treatment of hyperuricemia and gout. The biphenyl-3-carboxylic acid scaffold has been explored for its potential to block this transporter, thereby increasing the excretion of uric acid.
| Compound | Substitution | IC50 (µM) | Target |
| A1 | 4'-chloro, 2'-(1H-tetrazol-5-yl) | 0.93 | Human URAT1[1] |
| B21 | 4'-[(dimethylamino)methyl], 2'-(1H-tetrazol-5-yl) | 0.17 | Human URAT1[1] |
Table 1: SAR of substituted biphenyl-3-carboxylic acids as URAT1 inhibitors. Data indicates that electron-withdrawing groups and the presence of a tetrazole ring at the 2'-position are crucial for potent URAT1 inhibition.
FAAH Inhibition
FAAH inhibitors are being investigated for their therapeutic potential in treating pain, anxiety, and other neurological disorders. The biphenyl-3-carboxylic acid framework has been adapted to create potent and peripherally restricted FAAH inhibitors.
| Compound | Substitution | IC50 (nM) | Target |
| 3 | 3'-carbamoyl, 5-hydroxy | 2.0 | Rat Brain FAAH[2] |
| 15 | 3'-carbamoyl, 5-methoxy | 0.5 | Rat Brain FAAH[2] |
| 29 | 3'-carbamoyl, 5-carboxy | 2100 | Rat Brain FAAH[2] |
| 35 | 3'-carbamoyl, 6-hydroxy | 0.5 | Rat Brain FAAH[2] |
| URB597 (4i) | 3'-carbamoyl | 4.6 | Rat Brain FAAH[3] |
Table 2: SAR of O-biphenyl-3-yl carbamates as FAAH inhibitors. These findings highlight the importance of a carbamoyl group at the 3'-position and the influence of substituents at the 5-position on potency and brain permeability.
Anticancer Activity
The biphenyl scaffold is also a common feature in molecules with anticancer properties. Studies on substituted biphenyl-3-carboxylic acids have demonstrated their cytotoxic effects against human breast cancer cell lines.
| Compound | Substitution | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58[4] |
| 3j | 4'-benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85[4] |
Table 3: In vitro anticancer activity of substituted biphenyl-3-carboxylic acids. The presence of a benzyloxy group at the 4'-position appears to enhance the cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following are protocols for the key assays cited in this guide.
URAT1 Inhibition Assay
This assay evaluates the ability of compounds to inhibit the uptake of a radiolabeled substrate by the URAT1 transporter expressed in a cell line.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 transporter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cells are seeded in 24-well plates and grown to confluence.
Uptake Inhibition Assay:
-
The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with the test compound at various concentrations for 10-15 minutes at 37°C.
-
The uptake reaction is initiated by adding a solution containing [14C]-uric acid.
-
After a short incubation period (e.g., 5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
FAAH Inhibition Assay
This fluorometric assay measures the inhibition of FAAH activity by monitoring the hydrolysis of a fluorogenic substrate.
Reagents and Preparation:
-
Recombinant human or rat FAAH enzyme.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test compounds are dissolved in DMSO and serially diluted.
Assay Procedure:
-
The FAAH enzyme is pre-incubated with the test compound in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C. This pre-incubation is particularly important for irreversible inhibitors.
-
The enzymatic reaction is initiated by adding the AAMCA substrate.
-
The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Cell Plating:
-
MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to adhere overnight.
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cells are incubated for a specified period, typically 48 hours.
MTT Assay:
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
Visualizing the Molecular Landscape
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying biological processes and experimental designs.
Caption: Logical flow of structure-activity relationship studies.
Caption: General experimental workflow for SAR studies.
Caption: Mechanism of action for FAAH inhibitors.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. Inhibitors based on the 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid scaffold are of significant interest due to the favorable physicochemical properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and cellular permeability. However, a comprehensive understanding of their cross-reactivity profile is paramount to advancing their development from promising leads to clinical candidates.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound based inhibitors. While specific experimental data for a broad panel of targets for this particular scaffold is not extensively available in the public domain, this document outlines the established methodologies and data presentation formats crucial for such an assessment. The principles and protocols described herein are based on standard practices in drug development for characterizing inhibitor selectivity.
The Critical Role of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a key structural feature of these inhibitors. It is known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Compared to a methoxy group, the trifluoromethoxy group is a stronger electron-withdrawing group and is more lipophilic. These characteristics can lead to altered binding affinities and potentially a unique selectivity profile compared to non-fluorinated analogs. The metabolic stability of the trifluoromethoxy group also contributes to a longer half-life of the drug candidate.[1]
Comparative Selectivity Data
A critical aspect of characterizing any new inhibitor is to determine its selectivity against a panel of related and unrelated biological targets. This is often achieved through broad screening assays, such as kinome scanning for kinase inhibitors. The data is typically presented as the concentration of the inhibitor required to achieve 50% inhibition (IC50) or as the percentage of inhibition at a fixed concentration.
Table 1: Hypothetical Kinase Selectivity Profile of a this compound Based Inhibitor (Compound X)
| Kinase Target | IC50 (nM) |
| Primary Target A | 10 |
| Kinase B | 150 |
| Kinase C | > 1000 |
| Kinase D | 800 |
| Kinase E | > 1000 |
| Kinase F | 250 |
| ... (and so on for a comprehensive panel) |
This table represents a template for data presentation. Actual values would be derived from experimental assays.
Experimental Protocols for Assessing Cross-Reactivity
To generate the comparative data presented above, a series of well-defined experimental protocols are necessary. The following outlines a typical workflow for assessing the cross-reactivity of a novel inhibitor.
Primary Target Engagement Assay
Objective: To determine the potency of the inhibitor against its intended primary target.
Methodology: A biochemical assay, such as a fluorescence-based assay or a radiometric assay, is typically used. For example, for a kinase inhibitor, this would involve incubating the purified kinase, a substrate (e.g., a peptide), and ATP (often radiolabeled) with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Broad Kinase Panel Screening (Kinome Scan)
Objective: To assess the selectivity of the inhibitor against a large number of kinases.
Methodology: This is often performed by specialized contract research organizations (CROs). A common method is the use of binding assays where the inhibitor's ability to displace a known ligand from a panel of kinases is measured. Alternatively, enzymatic assays against a broad range of kinases can be performed. The results are typically reported as the percentage of inhibition at a specific inhibitor concentration (e.g., 1 µM) or as IC50 values for any significantly inhibited kinases.
Cellular Target Engagement and Selectivity Assays
Objective: To confirm target engagement in a cellular context and assess off-target effects in a more physiologically relevant system.
Methodology:
-
Western Blotting: Cells are treated with the inhibitor, and the phosphorylation status of the primary target and known downstream signaling proteins is assessed by Western blotting.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to its target in intact cells by measuring the change in thermal stability of the target protein.
-
Phenotypic Screening: The inhibitor is tested in various cell lines to identify any unexpected cellular effects that might indicate off-target activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the process, the following diagrams illustrate a typical experimental workflow for cross-reactivity profiling and a generic signaling pathway that such an inhibitor might target.
References
Confirming the Purity of Synthesized 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of key analytical techniques for confirming the purity of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative. We will explore the performance of various methods, supported by hypothetical experimental data, and provide detailed protocols to assist in the selection and implementation of the most appropriate analytical strategy.
Comparison of Analytical Techniques for Purity Determination
The purity of a synthesized compound is rarely absolute. The synthesis process, particularly multi-step reactions like the Suzuki-Miyaura coupling often used for biphenyl compounds, can introduce various impurities.[1][2] These can include unreacted starting materials, byproducts from side reactions such as homocoupling and dehalogenation, residual catalysts (e.g., palladium), and solvents.[3][4][5][6][7][8] Therefore, a multi-pronged analytical approach is often necessary for comprehensive purity assessment.
The following table summarizes the performance of commonly employed analytical techniques for the purity analysis of this compound. The data presented is hypothetical but representative of typical results obtained for a high-purity research-grade sample.
| Analytical Technique | Parameter | Result for Synthesized Sample | Alternative Method 1: Recrystallization | Alternative Method 2: Column Chromatography |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.5% | 99.8% | 99.9% |
| Principal Impurity | Homocoupling byproduct of boronic acid (0.2%) | Homocoupling byproduct of boronic acid (0.1%) | Not Detected | |
| Other Impurities | Unreacted aryl halide (0.15%), Solvent (0.1%) | Unreacted aryl halide (0.05%) | Not Detected | |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity (mol/mol %) | 99.3% | 99.7% | 99.8% |
| Internal Standard | Maleic Anhydride | Maleic Anhydride | Maleic Anhydride | |
| Mass Spectrometry (MS) | [M-H]⁻ ion (m/z) | 281.0431 | 281.0431 | 281.0431 |
| Elemental Composition | Confirmed | Confirmed | Confirmed | |
| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹) | ~1700 (C=O), ~1250 (C-O), ~1100 (C-F) | Consistent with reference | Consistent with reference |
| Melting Point | Range (°C) | 178-180 | 181-182 | 181.5-182.5 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity analysis. Below are the protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of a 1:1 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse for quantitative analysis.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full magnetization recovery.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio >150 for the signals being integrated.
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Instrumentation:
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
Method:
-
Ionization Mode: Negative ion mode is typically suitable for carboxylic acids to observe the [M-H]⁻ ion.
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. The elemental composition can be confirmed based on the high-resolution mass measurement and the isotopic pattern.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
Data Acquisition:
-
Spectra are typically collected over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl stretch of the carboxylic acid and the C-F stretches of the trifluoromethoxy group.
Melting Point Determination
Instrumentation:
-
Melting point apparatus.
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range over which the sample melts is recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.[2]
Visualizing the Purity Confirmation Workflow
The following diagrams illustrate the logical flow of the purity confirmation process.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid moiety in 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The strategic replacement of a carboxylic acid group is a critical step in drug discovery, often aimed at improving a compound's pharmacokinetic and pharmacodynamic properties. Carboxylic acids, while often crucial for target binding, can suffer from drawbacks such as rapid metabolism, poor membrane permeability, and potential toxicity.[1][2] This guide explores three common bioisosteres—tetrazole, acylsulfonamide, and hydroxamic acid—and provides a comparative analysis of their physicochemical properties, synthetic accessibility, and potential biological implications.
Executive Summary
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds.[3] This guide focuses on this compound, a scaffold with potential therapeutic applications. While specific experimental data for the direct bioisosteric analogs of this compound are not extensively available in the public domain, this guide compiles relevant data from related structures and established principles of medicinal chemistry to provide a comparative framework. The following sections detail the rationale for bioisosteric replacement, compare key physicochemical and biological properties in a tabular format, provide detailed experimental protocols for their synthesis and evaluation, and visualize a potential signaling pathway and experimental workflows.
Introduction to Bioisosterism
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity.[4] The replacement of a carboxylic acid with a bioisostere can modulate a compound's acidity (pKa), lipophilicity (logP), membrane permeability, and metabolic stability, thereby enhancing its drug-like properties.[5] The choice of a suitable bioisostere is context-dependent and often requires the synthesis and evaluation of a panel of analogs.[2]
Comparative Analysis of Carboxylic Acid Bioisosteres
This section compares the parent carboxylic acid with its tetrazole, acylsulfonamide, and hydroxamic acid bioisosteres. The data presented in the tables below is a combination of predicted values for the specific this compound analogs and experimental data from structurally related compounds found in the literature.
Physicochemical Properties
The acidity and lipophilicity of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Carboxylic Acid | Tetrazole | Acylsulfonamide | Hydroxamic Acid |
| Predicted pKa | ~4.5 | ~4.8 | ~3.5 - 5.5 | ~8-9 |
| Predicted logP | ~4.3 | ~4.8 | ~5.0 | ~4.0 |
| Permeability (PAMPA) | Low to Moderate | Moderate | Moderate to High | Low to Moderate |
| Metabolic Stability | Prone to glucuronidation | Generally more stable | Can be metabolically stable | Can be prone to sulfation and glucuronidation |
Note: Predicted values are estimates based on computational models and data from analogous compounds. Experimental verification is required for accurate assessment.
Biological Activity
The choice of bioisostere can significantly impact the biological activity of the parent compound. Biphenyl carboxylic acid derivatives have been investigated for a range of biological targets, including as antagonists for the peroxisome proliferator-activated receptor delta (PPARδ).
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the charge and geometry of a carboxylate; often enhances metabolic stability.[5] | Can sometimes lead to lower membrane permeability despite higher lipophilicity. |
| Acylsulfonamide | Can offer improved permeability and metabolic stability; pKa is tunable based on the sulfonamide portion. | Synthesis can be more complex than other bioisosteres. |
| Hydroxamic Acid | Can act as a metal-chelating group, which may be beneficial for certain targets like metalloenzymes (e.g., HDACs).[1] | Generally less acidic than carboxylic acids and can be metabolically labile.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the bioisosteric analogs and for the key experiments to evaluate their properties.
Synthesis of Bioisosteres
1. Synthesis of 5-(4'-(Trifluoromethoxy)biphenyl-3-yl)-1H-tetrazole
This synthesis typically proceeds from the corresponding nitrile.
-
Step 1: Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile. This intermediate can be synthesized via a Suzuki coupling reaction between 3-cyanophenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene.
-
Step 2: Cycloaddition to form the tetrazole. The nitrile is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid like zinc bromide or an ammonium salt in a suitable solvent like DMF or toluene at elevated temperatures.[6]
2. Synthesis of N-((4'-(Trifluoromethoxy)biphenyl-3-yl)carbonyl)benzenesulfonamide (Acylsulfonamide)
-
Step 1: Synthesis of 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonyl chloride. The parent carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Step 2: Acylation of sulfonamide. The acid chloride is then reacted with a sulfonamide (e.g., benzenesulfonamide) in the presence of a base such as pyridine or triethylamine in an inert solvent like dichloromethane.
3. Synthesis of N-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide (Hydroxamic Acid)
-
The carboxylic acid is activated with a coupling reagent such as HATU or EDC in the presence of a base like DIPEA. This activated species is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid. The reaction is typically carried out in a solvent like DMF.
Physicochemical Property Determination
1. pKa Determination by Potentiometric Titration
-
A solution of the compound of known concentration is prepared in a co-solvent mixture (e.g., water/methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
2. Lipophilicity (logP/logD) Determination by Shake-Flask Method
-
A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for logD).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
After separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
The logP or logD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
3. Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The donor compartment is filled with a solution of the test compound in a buffer.
-
The acceptor compartment is filled with buffer.
-
The plate is incubated, and after a set time, the concentration of the compound in both the donor and acceptor compartments is measured.
-
The permeability coefficient (Pe) is calculated from the concentration changes over time.
Potential Signaling Pathway and Experimental Workflow
Based on literature for related biphenyl carboxylic acids, a potential target for this class of compounds is the Peroxisome Proliferator-Activated Receptor delta (PPARδ). The following diagrams illustrate the potential signaling pathway and a general workflow for evaluating these compounds.
Caption: Hypothetical signaling pathway of this compound as a PPARδ antagonist.
Caption: General experimental workflow for the evaluation of bioisosteric replacements.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with tetrazole, acylsulfonamide, or hydroxamic acid moieties presents a viable strategy for modulating its physicochemical and biological properties. Each bioisostere offers a unique profile of acidity, lipophilicity, and metabolic stability that can be leveraged to optimize the parent compound into a more drug-like candidate. The selection of the optimal bioisostere will depend on the specific therapeutic target and desired ADME profile. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of these important analogs in a drug discovery program. Further experimental validation is necessary to confirm the properties of these specific compounds.
References
- 1. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cusabio.com [cusabio.com]
- 6. Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy vs. Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups. Both are prized for their ability to block metabolic hotspots, primarily due to the high strength of the carbon-fluorine (C-F) bond.[1] This guide provides an objective comparison of the metabolic stability of compounds bearing these two critical functional groups, supported by experimental data and detailed methodologies, to inform rational drug design.
The trifluoromethyl group is a well-established and powerful electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism.[2][3] The trifluoromethoxy group is often considered a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common metabolic pathway.[3] While both enhance stability, their influence on a molecule's overall properties can differ, making a direct comparison valuable for medicinal chemists.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] Key parameters measured are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
The following table summarizes hypothetical comparative data for a pair of generic 2-substituted pyridine analogs. It is important to note that this data is illustrative, as actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[3]
| Functional Group | Analog Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Trifluoromethoxy | Pyridine-OCF3 | 45 | 15.4 | Pyridine ring hydroxylation |
| Trifluoromethyl | Pyridine-CF3 | > 60 | < 11.5 | Pyridine ring hydroxylation |
| HLM: Human Liver Microsomes |
In a study on picornavirus inhibitors, replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring demonstrated a "global metabolic protective effect."[4] The trifluoromethyl analog exhibited significantly fewer metabolites compared to its methyl counterpart in a monkey liver microsomal assay, underscoring the robust nature of the -CF3 group in preventing metabolism.[4]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard procedure for determining the metabolic stability of a compound.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and relevant analogs (e.g., non-fluorinated, OCF3, CF3)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold organic solvent.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[2]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[2]
Visualizations
Experimental Workflow
Metabolic Pathways
While generally inert, both the trifluoromethoxy and trifluoromethyl groups can undergo metabolic transformations under certain conditions, although these are often minor pathways.
Trifluoromethoxy Group Metabolism:
One identified metabolic pathway for the trifluoromethoxy group on an aromatic ring is CYP-mediated oxidative displacement, also known as ipso-substitution.[5]
Trifluoromethyl Group Metabolism:
The trifluoromethyl group is highly resistant to metabolism. However, in some cases, CYP-mediated oxidation can lead to defluorination, although this is generally not a major metabolic fate.[6]
Conclusion
Both trifluoromethoxy and trifluoromethyl groups are highly effective at enhancing the metabolic stability of drug candidates.[1] The choice between them often depends on the specific metabolic liabilities of the lead compound and the desired physicochemical properties. The CF3 group is a robust blocker of oxidative metabolism, while the OCF3 group is an excellent choice to prevent O-demethylation.[1][3] While direct head-to-head quantitative comparisons in the literature are scarce and highly scaffold-dependent, the general principles outlined in this guide, along with rigorous in vitro testing as described, can empower researchers to make informed decisions in the design of metabolically stable and efficacious drug candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Lipophilicity of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipophilicity of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid and a series of its structural analogs. Lipophilicity is a critical physicochemical property in drug discovery, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding how structural modifications affect this property is paramount for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic characteristics.
Introduction to Lipophilicity in Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), quantifies the differential solubility of a compound in a biphasic system, typically octan-1-ol and water. This measurement serves as a surrogate for the compound's ability to partition between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for membrane permeation and reaching the target site, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the modulation of lipophilicity through structural modifications is a key strategy in medicinal chemistry.
Comparative Analysis of Lipophilicity
In the absence of direct experimental data for a comprehensive set of analogs of this compound, this guide utilizes in silico predictions to estimate their lipophilicity. The following table summarizes the calculated logP values for the parent compound and a selection of its analogs, showcasing the impact of various substituents on this key property. The predictions were generated using a validated computational model.
| Compound ID | Structure | Analog Type | Predicted logP |
| 1 | This compound | Parent Compound | 4.85 |
| 2 | 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | Trifluoromethoxy to Trifluoromethyl | 4.62 |
| 3 | 4'-Methoxy-biphenyl-3-carboxylic acid | Trifluoromethoxy to Methoxy | 3.98 |
| 4 | 4'-Chloro-biphenyl-3-carboxylic acid | Trifluoromethoxy to Chloro | 4.21 |
| 5 | 4'-Cyano-biphenyl-3-carboxylic acid | Trifluoromethoxy to Cyano | 3.55 |
| 6 | Biphenyl-3-carboxylic acid | Unsubstituted at 4'-position | 3.51 |
| 7 | 4'-Trifluoromethoxy-biphenyl-3-carboxamide | Carboxylic acid to Carboxamide | 3.90 |
| 8 | (4'-Trifluoromethoxy-biphenyl-3-yl)methanol | Carboxylic acid to Alcohol | 4.15 |
Note: The predicted logP values are for the neutral form of the molecules and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols for Lipophilicity Determination
While in silico methods provide rapid estimation, experimental determination of lipophilicity remains the gold standard. The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partition coefficient of a compound between octan-1-ol and water.
Protocol:
-
Preparation of Phases: Pre-saturate octan-1-ol with water and water with octan-1-ol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separation funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.
Protocol:
-
Column and Mobile Phase: Use a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: Inject the test compound and determine its retention time.
-
Calculation: Calculate the retention factor (k) for the test compound and use the calibration curve to determine its logP value.
Visualizing Relationships and Workflows
Hypothetical Signaling Pathway Inhibition
Biphenyl carboxylic acid derivatives are being explored for various therapeutic targets. The diagram below illustrates a generic signaling pathway where such a compound might act as an inhibitor of a key protein kinase, thereby modulating cellular responses.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow for Shake-Flask LogP Determination
The following diagram outlines the key steps in the experimental determination of logP using the shake-flask method.
Caption: Workflow for the shake-flask logP determination method.
Structure-Lipophilicity Relationship
The structural modifications of the analogs directly influence their predicted lipophilicity. This relationship is depicted in the diagram below, highlighting how different functional groups alter the logP value relative to the parent compound.
Caption: Impact of 4'-substituents on predicted lipophilicity.
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid (CAS No. 728919-12-8), a compound utilized in various research applications. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound and structurally similar compounds are classified as hazardous substances that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting EN 166 standards. | To protect eyes from splashes and dust.[2] |
| Face Shield | To be worn over goggles for enhanced protection. | Provides a barrier against significant splashes.[3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. | Protects skin from direct contact with the chemical.[3][4] |
| Body Protection | Laboratory Coat | Long-sleeved and buttoned. | Protects skin and clothing from contamination.[3] |
| Impervious Clothing | As needed based on the scale of work. | Provides an additional layer of protection.[1] | |
| Respiratory Protection | Fume Hood | All handling should be done in a certified chemical fume hood. | To minimize inhalation of dust and vapors.[3][5] |
| Respirator | Suitable respirator should be available for emergencies or large-scale work. | Provides respiratory protection in case of ventilation failure or spills.[1] | |
| Footwear | Closed-toe shoes | Required at all times in the laboratory. | Protects feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Workflow for Handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
